molecular formula C8H10BBrO2 B578062 (3-Bromo-2,5-dimethylphenyl)boronic acid CAS No. 1259318-83-6

(3-Bromo-2,5-dimethylphenyl)boronic acid

Cat. No.: B578062
CAS No.: 1259318-83-6
M. Wt: 228.88
InChI Key: URNNEMQNWANJJC-UHFFFAOYSA-N
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Description

(3-Bromo-2,5-dimethylphenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H10BBrO2 and its molecular weight is 228.88. The purity is usually 95%.
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Properties

IUPAC Name

(3-bromo-2,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNNEMQNWANJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659380
Record name (3-Bromo-2,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259318-83-6
Record name (3-Bromo-2,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Bromo-2,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-Bromo-2,5-dimethylphenyl)boronic acid, a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in complex molecules. This guide outlines a feasible synthetic pathway, detailed experimental protocols, and expected analytical data.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the selective dibromination of p-xylene to produce the key intermediate, 1,3-dibromo-2,5-dimethylbenzene. The subsequent step is a lithium-halogen exchange followed by borylation to yield the target boronic acid. This approach is favored for its regioselectivity and adaptability from well-established laboratory procedures.

Experimental Protocols

Synthesis of 1,3-Dibromo-2,5-dimethylbenzene (Starting Material)

The initial step focuses on the selective bromination of p-xylene. While multiple isomers can be formed, controlling the reaction conditions can favor the desired 2,5-dibromo-1,4-dimethylbenzene. A more direct, albeit less common, route would be the direct bromination of 1,3-dimethylbenzene (m-xylene), however, this can lead to a mixture of isomers. For the purpose of this guide, we will focus on a plausible synthesis starting from p-xylene. A more regioselective synthesis of 1,3-dibromo-2,5-dimethylbenzene would involve a multi-step process not detailed here. A common method for the dibromination of p-xylene is as follows:

Reaction Scheme:

Materials and Equipment:

  • p-xylene

  • Liquid bromine

  • Iron filings or anhydrous ferric chloride (FeCl₃)

  • Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) as solvent

  • Round-bottom flask equipped with a dropping funnel, reflux condenser, and a gas outlet to a trap for HBr gas

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a fume hood, a solution of p-xylene in the chosen solvent is prepared in the round-bottom flask.

  • A catalytic amount of iron filings or anhydrous ferric chloride is added to the flask.

  • The flask is cooled in an ice bath.

  • Liquid bromine is added dropwise from the dropping funnel with constant stirring. The reaction is exothermic and will produce HBr gas, which should be neutralized in a trap.

  • After the addition of bromine is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period to ensure complete reaction.

  • Upon cooling, the reaction mixture is washed sequentially with water, a dilute solution of sodium thiosulfate (to remove excess bromine), and finally with brine.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation or recrystallization to yield 1,3-dibromo-2,5-dimethylbenzene.

Synthesis of this compound

This step utilizes a lithium-halogen exchange reaction on the previously synthesized 1,3-dibromo-2,5-dimethylbenzene, followed by quenching with a borate ester and subsequent acidic workup.

Reaction Scheme:

Materials and Equipment:

  • 1,3-Dibromo-2,5-dimethylbenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate or trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or a three-necked round-bottom flask

  • Syringes and needles for transfer of air-sensitive reagents

  • Low-temperature bath (dry ice/acetone)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is charged with a solution of 1,3-dibromo-2,5-dimethylbenzene in anhydrous THF.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium in hexanes (1.1 equivalents) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Triisopropyl borate (1.2 equivalents) is then added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • The reaction is quenched by the slow addition of 1M HCl solution at 0 °C.

  • The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to afford this compound as a solid.

Data Presentation

Table 1: Physicochemical Properties and Expected Data for this compound

PropertyValueSource/Comment
CAS Number 1259318-83-6Chemical Abstracts Service
Molecular Formula C₈H₁₀BBrO₂---
Molecular Weight 228.88 g/mol ---
Appearance White to off-white solidExpected
Melting Point Not readily available, expected >150 °CBased on similar structures
Purity >95%Typical for synthesized boronic acids
Storage Store under inert gas at 2-8°CChemicalBook[1]

Table 2: Expected Spectroscopic Data for this compound

SpectroscopyExpected Peaks/Signals
¹H NMR (in CDCl₃ or DMSO-d₆)Aromatic protons (2H, singlets or doublets), Methyl protons (6H, two singlets), Boronic acid protons (2H, broad singlet)
¹³C NMR (in CDCl₃ or DMSO-d₆)Aromatic carbons (6 signals, including a broad signal for the carbon attached to boron), Methyl carbons (2 signals)
Mass Spectrometry (MS) Molecular ion peak [M]+ and/or [M+H]+ showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio)
Infrared (IR) Broad O-H stretch (~3200-3600 cm⁻¹), C-H aromatic and aliphatic stretches, B-O stretch (~1350 cm⁻¹)

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway p_xylene p-Xylene dibromo 1,3-Dibromo-2,5-dimethylbenzene p_xylene->dibromo Br2, FeBr3 boronic_acid This compound dibromo->boronic_acid 1. n-BuLi, -78°C 2. B(OiPr)3 3. H3O+

Caption: Synthetic route to this compound.

Experimental Workflow for Boronic Acid Synthesis

Experimental_Workflow start Dissolve 1,3-dibromo-2,5-dimethylbenzene in anhydrous THF under Argon cool Cool to -78°C start->cool add_nBuLi Add n-BuLi dropwise cool->add_nBuLi stir1 Stir for 1 hour at -78°C add_nBuLi->stir1 add_borate Add triisopropyl borate dropwise stir1->add_borate warm_stir Warm to room temperature and stir overnight add_borate->warm_stir quench Quench with 1M HCl at 0°C warm_stir->quench extract Extract with diethyl ether quench->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by recrystallization concentrate->purify

Caption: Workflow for the synthesis of the target boronic acid.

References

An In-depth Technical Guide to (3-Bromo-2,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of (3-Bromo-2,5-dimethylphenyl)boronic acid (CAS No. 1259318-83-6), a key building block in modern organic synthesis. Valued for its role in the formation of carbon-carbon bonds, this organoboron compound is particularly relevant in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, provides hypothetical yet expected spectroscopic data, outlines detailed experimental protocols for its synthesis and use, and discusses its primary applications, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Core Compound Properties

This compound is a substituted arylboronic acid that serves as a versatile intermediate in organic synthesis. Its structural features—a bromine atom and two methyl groups on the phenyl ring—provide steric and electronic properties that can be exploited for regioselective transformations.

Physicochemical Data

Quantitative data for this compound are summarized in the table below. It is important to note that some of these values are predicted through computational models due to the limited availability of experimentally determined data in published literature.

PropertyValueSource
CAS Number 1259318-83-6[1][2]
Molecular Formula C₈H₁₀BBrO₂[1]
Molecular Weight 228.88 g/mol [2]
Appearance White to yellow solid[3]
Boiling Point 363.3 ± 52.0 °C (Predicted)
Density 1.50 ± 0.1 g/cm³ (Predicted)
pKa 7.73 ± 0.58 (Predicted)[3]
Storage 2-8°C under inert gas (Nitrogen or Argon)[3]
Structural Information
IdentifierValue
IUPAC Name This compound
SMILES CC1=CC(Br)=C(C)C(=C1)B(O)O
InChI InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3
InChI Key URNNEMQNWANJJC-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of this compound can be achieved from commercially available precursors. A logical and robust approach involves a selective metal-halogen exchange followed by borylation.

Proposed Synthesis Pathway

A viable synthetic route starts from 1,3-Dibromo-2,5-dimethylbenzene. A selective lithium-bromine exchange at the less sterically hindered position (position 1) is performed at low temperature, followed by quenching the resulting aryllithium intermediate with a trialkyl borate. Subsequent acidic hydrolysis yields the desired boronic acid.

Synthesis_Pathway Start 1,3-Dibromo-2,5-dimethylbenzene Intermediate Aryllithium Intermediate Start->Intermediate 1. n-BuLi, THF -78 °C BorateEster Trialkyl Borate Ester Adduct Intermediate->BorateEster 2. B(OR)₃ Product This compound BorateEster->Product 3. H₃O⁺ workup Suzuki_Cycle pd0 Pd(0)L₂ pd2_oad R¹-Pd(II)L₂-X pd0->pd2_oad Oxidative Addition pd2_trans R¹-Pd(II)L₂-OR'' pd2_oad->pd2_trans Ligand Exchange pd2_couple R¹-Pd(II)L₂-R² pd2_trans->pd2_couple Transmetalation pd2_couple->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_couple->product r1x R¹-X (Organohalide) r1x->pd2_oad r2b R²-B(OH)₂ (this compound) borate [R²-B(OH)₃]⁻ r2b->borate base Base (e.g., K₂CO₃) base->borate borate->pd2_couple Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., EtOAc/Water) A->B C Crude Organic Product (in organic solvent) B->C D Drying & Concentration (e.g., MgSO₄, Rotovap) C->D E Purification Step D->E F Flash Column Chromatography (if oil or mixture) E->F G Recrystallization (if solid) E->G H Pure Product F->H G->H

References

(3-Bromo-2,5-dimethylphenyl)boronic acid: A Technical Overview of Chemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

(3-Bromo-2,5-dimethylphenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and two methyl groups on the phenyl ring, makes it a valuable reagent for introducing specific structural motifs into more complex molecules. This technical guide provides an in-depth analysis of its chemical properties, spectroscopic data, and primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and safety information are included to support its practical application in research and development settings.

Core Chemical and Physical Properties

This compound is typically a white to yellow solid under standard conditions.[1] The boronic acid functional group imparts Lewis acidic character, a key feature in its reactivity.[2] The physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 1259318-83-6[1][3]
Molecular Formula C₈H₁₀BBrO₂[1]
Molecular Weight 228.88 g/mol [1][4]
Appearance White to yellow solid[1]
Boiling Point 363.3 ± 52.0 °C (Predicted)[1]
Density 1.50 ± 0.1 g/cm³ (Predicted)[1]
pKa 7.73 ± 0.58 (Predicted)[1]
Purity Typically ≥97%[4]
InChI Key URNNEMQNWANJJC-UHFFFAOYSA-N[3][4]
SMILES CC1=CC(Br)=C(C)C(=C1)B(O)O[3]

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6] This powerful carbon-carbon bond-forming reaction allows for the synthesis of complex biaryl, styrenyl, and poly-aryl compounds, which are common scaffolds in pharmaceuticals and advanced materials.[7][8]

In a typical Suzuki-Miyaura coupling, the organoborane (in this case, this compound) is coupled with an organohalide or triflate in the presence of a palladium catalyst and a base.[8] The reaction is valued for its mild conditions, functional group tolerance, and the generally low toxicity of the boron-containing byproducts.[9][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_output Pd0 Pd(0)L_n PdII R-Pd(II)-X Pd0->PdII R-X Product Coupled Product (R-Ar) OxAdd Oxidative Addition (R-X) PdII_Ar R-Pd(II)-Ar PdII->PdII_Ar Ar-B(OH)₂ Base Transmetal Transmetalation (Ar-B(OH)₂ + Base) PdII_Ar->Pd0 R-Ar PdII_Ar->Product RedElim Reductive Elimination RX Organohalide (R-X) RX->PdII ArBOH2 This compound ArBOH2->PdII_Ar Base Base (e.g., K₃PO₄) Base->PdII_Ar Synthesis_Workflow start Start: 1,3-Dibromo-2,5-dimethylbenzene grignard 1. Grignard Formation - Magnesium turnings - Anhydrous THF - Inert atmosphere (N₂ or Ar) start->grignard boration 2. Borylation - Cool to -78 °C - Add Trialkyl borate (e.g., B(OMe)₃) - Warm to room temperature grignard->boration hydrolysis 3. Acidic Hydrolysis - Add cooled aq. HCl or H₂SO₄ - Stir for 1 hour boration->hydrolysis extraction 4. Workup & Extraction - Extract with an organic solvent (e.g., Ethyl Acetate) - Combine organic layers hydrolysis->extraction purification 5. Purification - Dry over Na₂SO₄ or MgSO₄ - Concentrate under reduced pressure - Recrystallize or perform column chromatography extraction->purification product Product: this compound purification->product Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Synthesized Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Sample->Prep_NMR Prep_IR Place solid sample on ATR crystal Sample->Prep_IR Prep_MS Dissolve in volatile solvent (e.g., MeOH/H₂O) Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry (e.g., ESI-MS) Prep_MS->MS Analysis Compare spectra with expected data tables and literature values NMR->Analysis IR->Analysis MS->Analysis Confirmation Structure Confirmed Analysis->Confirmation

References

Spectroscopic Profile of (3-Bromo-2,5-dimethylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (3-Bromo-2,5-dimethylphenyl)boronic acid, a valuable building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of public experimental spectra for this specific compound, this document outlines the predicted data based on its chemical structure and provides detailed experimental protocols for acquiring and analyzing the spectroscopic profile.

Core Data Presentation

This compound

ParameterValue
CAS Number 1259318-83-6
Molecular Formula C₈H₁₀BBrO₂
Molecular Weight 228.88 g/mol
Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These are estimations based on the analysis of its structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0br s2HB(OH)₂
~7.3s1HAr-H
~7.1s1HAr-H
~2.4s3HAr-CH₃
~2.2s3HAr-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~140Ar-C-CH₃
~138Ar-C-CH₃
~135Ar-C-H
~132Ar-C-H
~122Ar-C-Br
~130 (broad)Ar-C-B(OH)₂
~22Ar-CH₃
~19Ar-CH₃

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (boronic acid dimer)
3050-3000MediumAr C-H stretch
2980-2850MediumAliphatic C-H stretch
~1600, ~1470Medium-StrongAr C=C stretch
~1350StrongB-O stretch
~1020StrongB-OH bend
~700StrongC-Br stretch

Table 4: Predicted Mass Spectrometry Data

ParameterValue
Ionization Mode Electrospray Ionization (ESI)
Expected [M-H]⁻ 227.9884
Expected Isotopic Pattern Characteristic 1:1 ratio for Bromine (⁷⁹Br and ⁸¹Br)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube. The use of DMSO-d₆ is recommended as it effectively dissolves the analyte and its residual water peak does not interfere with the aromatic proton signals.

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz NMR spectrometer.

    • Solvent : DMSO-d₆.

    • Temperature : 298 K.

    • Number of Scans : 16-32.

    • Relaxation Delay : 2 seconds.

    • Spectral Width : 0-15 ppm.

    • Referencing : The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) should be used as an internal standard.

  • ¹³C NMR Acquisition :

    • Instrument : 100 MHz NMR spectrometer.

    • Solvent : DMSO-d₆.

    • Temperature : 298 K.

    • Pulse Program : Proton-decoupled pulse program.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay : 5 seconds.

    • Spectral Width : 0-220 ppm.

    • Referencing : The solvent peak of DMSO-d₆ (δ ~39.52 ppm) should be used as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply consistent pressure to ensure good contact between the sample and the crystal.

  • IR Spectrum Acquisition :

    • Instrument : Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 32.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Mass Spectrum Acquisition (Electrospray Ionization - ESI) :

    • Instrument : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

    • Ionization Mode : Negative ion mode is often preferred for boronic acids to observe the deprotonated molecule [M-H]⁻.

    • Infusion : The sample can be directly infused or introduced via a liquid chromatography (LC) system.

    • Mass Range : m/z 50-500.

    • Data Analysis : Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final Report & Data Archiving Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Workflow for Synthesis and Spectroscopic Characterization.

Navigating the Spectroscopic Landscape: A Technical Guide to the NMR Analysis of (3-Bromo-2,5-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2,5-dimethylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the development of novel pharmaceuticals and functional materials necessitates robust analytical methods for structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous characterization of such molecules in solution.

Predicted NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the positions of the bromine atom and the two methyl groups on the phenyl ring will dictate the chemical shifts of the aromatic protons and carbons.

Due to the unavailability of specific experimental data for this compound, the following tables summarize the ¹H and ¹³C NMR spectral data for structurally related compounds: 3-Bromophenylboronic acid and 2,5-Dimethylphenylboronic acid. This information serves as a valuable reference for predicting the spectral features of the target molecule. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which is a common solvent for boronic acids.

Table 1: ¹H NMR Spectral Data of Reference Arylboronic Acids in DMSO-d₆

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)B(OH)₂ Protons (δ, ppm)
3-Bromophenylboronic acid8.05 (t, J=1.6 Hz, 1H), 7.89 (dt, J=7.0, 1.6 Hz, 1H), 7.65 (dt, J=7.8, 1.6 Hz, 1H), 7.38 (t, J=7.8 Hz, 1H)N/A~8.1 (br s, 2H)
2,5-Dimethylphenylboronic acid7.55 (s, 1H), 7.03 (d, J=7.4 Hz, 1H), 6.96 (d, J=7.4 Hz, 1H)2.45 (s, 3H), 2.23 (s, 3H)~7.9 (br s, 2H)

Table 2: ¹³C NMR Spectral Data of Reference Arylboronic Acids in DMSO-d₆

CompoundAromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)C-B (δ, ppm)
3-Bromophenylboronic acid137.9, 134.1, 130.6, 129.2, 121.8N/A~133 (broad)
2,5-Dimethylphenylboronic acid137.2, 135.9, 131.8, 130.1, 128.521.1, 20.8~139 (broad)

Note: The chemical shift of the carbon atom attached to the boron (C-B) is often broadened due to the quadrupolar nature of the boron nucleus and may be difficult to observe directly. The protons of the boronic acid hydroxyl groups (-B(OH)₂) often appear as a broad singlet and their chemical shift is highly dependent on concentration, temperature, and the presence of water.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for arylboronic acids.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the boronic acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. Gentle heating may be applied if necessary. Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex NMR spectra. Dissolving the sample in a solvent containing a small amount of water or D₂O can help to ensure the compound exists predominantly as the monomeric boronic acid.[1]

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If the solution contains any particulate matter, it should be filtered through a small plug of cotton wool in the pipette to prevent shimming issues.[1]

NMR Data Acquisition
  • Instrumentation: Experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: The spectrometer's field frequency should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity must be optimized by shimming on the sample to achieve sharp and symmetrical peaks.

¹H NMR Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans are generally sufficient for a good signal-to-noise ratio.

¹³C NMR Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Visualizations

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with a numbering scheme to aid in the assignment of NMR signals.

Caption: Chemical structure of this compound.

General Workflow for NMR Analysis

The logical flow from sample preparation to final data analysis is a critical aspect of obtaining reliable NMR data.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate_peakpick Integrate and Peak Pick phase_baseline->integrate_peakpick assign Assign Signals integrate_peakpick->assign report Final Report assign->report

Caption: Generalized workflow for NMR sample analysis.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Anticipated Crystal Structure of (3-Bromo-2,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While a definitive, publicly available crystal structure for (3-Bromo-2,5-dimethylphenyl)boronic acid has yet to be reported, this technical guide provides a comprehensive overview of the anticipated crystallographic features and the experimental protocols required for its determination. By examining the well-established chemistry and crystallography of analogous arylboronic acids, we can construct a detailed predictive model of its solid-state architecture. This document serves as a valuable resource for researchers interested in the synthesis, characterization, and application of this compound in fields such as medicinal chemistry and materials science, where a thorough understanding of molecular geometry and intermolecular interactions is paramount.

Predicted Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for this compound. These values are based on typical data for substituted phenylboronic acids and serve as a predictive framework until an experimental structure is determined.

ParameterPredicted Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pca2₁
Unit Cell Dimensions
a (Å)8 - 12
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1200 - 2000
Z 4 or 8
Key Bond Lengths (Å)
C-B~1.56
B-O~1.37
C-Br~1.90
Key Bond Angles (°)
C-B-O~120
O-B-O~120

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent crystallographic analysis are outlined below. These protocols are based on established procedures for similar arylboronic acids.

Synthesis of this compound

This synthesis is typically achieved through a Grignard reaction followed by borylation.

Materials:

  • 1,3-Dibromo-2,5-dimethylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1,3-dibromo-2,5-dimethylbenzene in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. To this cooled solution, add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Extraction: Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for determining the crystal structure of a small organic molecule.

Procedure:

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified this compound in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head using a cryoloop and a cryoprotectant oil.

  • Data Collection: Mount the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing: Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections. Apply corrections for factors such as Lorentz and polarization effects, and absorption. Determine the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data using full-matrix least-squares refinement. Locate and refine the positions of all non-hydrogen atoms anisotropically. Hydrogen atoms can typically be placed in calculated positions and refined using a riding model.

  • Validation and Visualization: Validate the final crystal structure using software such as CHECKCIF. Visualize the structure using programs like Mercury or OLEX2 to analyze molecular geometry, packing, and intermolecular interactions.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 1,3-Dibromo-2,5-dimethylbenzene 1,3-Dibromo-2,5-dimethylbenzene Grignard Formation Grignard Formation 1,3-Dibromo-2,5-dimethylbenzene->Grignard Formation Mg, THF Mg, THF Mg, THF->Grignard Formation Trimethyl borate Trimethyl borate Borylation Borylation Trimethyl borate->Borylation HCl HCl Hydrolysis Hydrolysis HCl->Hydrolysis Grignard Formation->Borylation Borylation->Hydrolysis Purification Purification Hydrolysis->Purification This compound This compound Purification->this compound

Caption: Synthetic pathway for this compound.

Crystallography_Workflow Single-Crystal X-ray Diffraction Workflow Crystal_Growth Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (X-ray Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation_Analysis Validation & Analysis (CIF, Visualization) Structure_Refinement->Validation_Analysis

Caption: General workflow for single-crystal X-ray diffraction.

Solubility of (3-Bromo-2,5-dimethylphenyl)boronic acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (3-Bromo-2,5-dimethylphenyl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a practical framework for researchers. It includes solubility data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, this guide details an established experimental protocol for determining the solubility of boronic acids, enabling researchers to ascertain the solubility of the title compound and its analogs. Visualizations of the experimental workflow and a key synthetic application, the Suzuki-Miyaura coupling reaction, are also provided to offer a comprehensive practical context.

Introduction

This compound is an organoboron compound of significant interest in organic synthesis. Its structural features, including the boronic acid moiety, a bromine substituent, and two methyl groups on the phenyl ring, make it a valuable building block, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. The choice of solvent can profoundly influence reaction kinetics, yield, and the ease of product isolation. This guide aims to equip researchers with the foundational knowledge and methodologies to effectively work with this compound.

Quantitative Solubility Data

The following table summarizes the experimentally determined solubility of phenylboronic acid in several organic solvents.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction Solubility (x)
Chloroform298.15Moderate
3-Pentanone298.15High
Acetone298.15High
Dipropyl ether298.15High
Methylcyclohexane298.15Very Low

Data compiled from studies on phenylboronic acid solubility.[3][4] It is important to note that the bromine and dimethyl substituents on the target compound will alter its polarity and crystal lattice energy, thus affecting its solubility profile relative to phenylboronic acid.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, experimental determination is necessary. A common and reliable technique is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2]

Dynamic Method for Solubility Determination

This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[3][4]

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic bath with a programmable temperature controller

  • Calibrated thermometer or temperature probe

  • Turbidity sensor or a laser beam and a photodetector

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent to prepare a mixture of known composition.

  • Apparatus Setup: Place the mixture in the jacketed glass vessel equipped with a magnetic stirrer. Insert the temperature probe and the turbidity sensor into the mixture.

  • Heating: Circulate a fluid from the thermostatic bath through the jacket of the vessel. Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min) while vigorously stirring the mixture.

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. The presence of undissolved solid particles will cause the solution to be turbid.

  • Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear, and the solution becomes clear. This is the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the dynamic method of solubility determination.

G A Sample Preparation (Weigh solute and solvent) B Apparatus Setup (Mixture in jacketed vessel with stirring) A->B C Controlled Heating (Increase temperature at a constant rate) B->C D Turbidity Monitoring (Continuous measurement of solution clarity) C->D E Record Dissolution Temperature (Temperature at which solution becomes clear) D->E F Repeat for Different Compositions E->F F->A G Construct Solubility Curve (Solubility vs. Temperature) F->G

Dynamic Solubility Determination Workflow
Key Application: Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds.[1] The general mechanism is depicted below.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition (R1-Pd(II)-X L_n) A->B R1-X C Transmetalation (R1-Pd(II)-R2 L_n) B->C R2-B(OR)2 Base D Reductive Elimination C->D D->A R1-R2 Product Coupled Product (R1-R2) R1X Organic Halide (e.g., Aryl Bromide) R2B Organoboron Compound (this compound)

Generalized Suzuki-Miyaura Coupling Cycle

The catalytic cycle involves three main steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][5]

Conclusion

While direct quantitative solubility data for this compound is not currently widespread, this guide provides researchers with the necessary tools to proceed with their work. By using phenylboronic acid as a proxy for initial solvent screening and employing the detailed dynamic method for experimental solubility determination, scientists and drug development professionals can generate the precise data required for their specific applications. A comprehensive understanding of the solubility of this key synthetic building block is essential for optimizing reaction conditions and achieving desired outcomes in the synthesis of complex organic molecules.

References

Stability and Storage of (3-Bromo-2,5-dimethylphenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2,5-dimethylphenyl)boronic acid (C₈H₁₀BBrO₂) is a vital building block in modern organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials, necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure reaction efficiency, reproducibility, and the integrity of research outcomes. This guide provides a comprehensive overview of the stability and storage considerations for this compound, detailing its degradation pathways, recommended handling procedures, and methodologies for stability assessment.

Core Concepts of Boronic Acid Stability

The stability of arylboronic acids, including this compound, is primarily influenced by their susceptibility to several degradation pathways. Understanding these processes is critical for mitigating decomposition and preserving the compound's purity and reactivity.

Protodeboronation

Protodeboronation is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process can be catalyzed by aqueous acids or bases and is influenced by factors such as temperature and the electronic properties of the aryl group. For many arylboronic acids, decomposition is accelerated in the presence of heat and base.[3]

Oxidation

The boron center in boronic acids is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.[3] This can lead to the formation of phenolic byproducts and boric acid, reducing the yield of desired products in subsequent reactions. While some boronic acids exhibit oxidative instability, others, particularly those with certain substitution patterns, can be more robust.[4][5]

Anhydride Formation (Boroxine Formation)

Boronic acids can undergo dehydration, particularly upon heating, to form cyclic trimeric anhydrides known as boroxines.[6] This is a reversible process, and boroxines can readily hydrolyze back to the corresponding boronic acid in the presence of water.[6] The formation of boroxines can affect the solubility and reactivity of the boronic acid.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound. While specific long-term stability data for this compound is not extensively published, the following recommendations are based on general guidelines for arylboronic acids and supplier information.[7]

ParameterRecommendationRationale
Temperature Store at 2-8°C.[7]Reduced temperature minimizes the rate of thermal degradation and anhydride formation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[7]Prevents oxidation by atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry environment.Minimizes hydrolysis and protodeboronation. Boronic acids are known to be sensitive to moisture.[8]
Light Store in a light-resistant container.While specific photostability data is limited, protection from light is a general good practice for chemical reagents to prevent potential photodegradation.

Handling Precautions:

  • Handle in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Minimize exposure to air and moisture when handling the compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 1259318-83-6[9]
Molecular Formula C₈H₁₀BBrO₂[9]
Molecular Weight 228.88 g/mol [9]
Appearance White to yellow solid[7]
pKa (Predicted) 7.73 ± 0.58[7]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a series of experiments can be conducted. The following are generalized protocols that can be adapted for this specific compound.

Protocol for Assessing Thermal Stability
  • Sample Preparation: Accurately weigh samples of this compound into several vials.

  • Storage Conditions: Place the vials in controlled temperature chambers at various temperatures (e.g., 25°C, 40°C, 60°C).

  • Time Points: At specified time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove a vial from each temperature condition.

  • Analysis: Analyze the purity of the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.

Protocol for Assessing Hygroscopicity
  • Sample Preparation: Dry the sample of this compound to a constant weight under vacuum.

  • Controlled Humidity: Place a known weight of the dried sample in desiccators containing saturated salt solutions to maintain specific relative humidity (RH) levels (e.g., 20%, 40%, 60%, 80% RH).

  • Weight Measurement: At regular intervals, re-weigh the sample until a constant weight is achieved.

  • Data Analysis: Calculate the percentage of water absorbed at each RH level to determine the hygroscopicity of the compound.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The stability of boronic acids can be challenging to monitor by RP-HPLC due to potential on-column hydrolysis of boronate esters or the boronic acid itself.[10] A carefully developed method is crucial for accurate analysis.

  • Column: A column with low silanol activity is recommended to minimize on-column hydrolysis.[10]

  • Mobile Phase: A simple mobile phase without a pH modifier may be optimal.[10] For example, a gradient of acetonitrile in water.

  • Detection: UV detection at an appropriate wavelength.

  • Standard Preparation: Prepare standards of this compound in a non-aqueous solvent and analyze promptly.

Application in Suzuki-Miyaura Coupling: A Workflow

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[11][12] The general workflow and catalytic cycle for such a reaction are illustrated below.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Aryl Halide F Heat and Stir (e.g., 80-100°C) A->F B This compound B->F C Palladium Catalyst C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Cool to RT F->G H Aqueous Extraction G->H I Dry Organic Layer H->I J Solvent Removal I->J K Column Chromatography J->K L Pure Product K->L

A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)-OR' L2 PdII_Aryl->PdII_Boronate Transmetalation PdII_Aryl_Aryl Ar-Pd(II)-Ar' L2 PdII_Boronate->PdII_Aryl_Aryl PdII_Aryl_Aryl->Pd0 Reductive Elimination CoupledProduct Ar-Ar' ArylX Ar-X BoronicAcid Ar'-B(OH)2 Base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable synthetic intermediate whose stability is crucial for its effective use. The primary degradation pathways include protodeboronation, oxidation, and anhydride formation. To maintain its integrity, it is essential to store the compound at refrigerated temperatures, under an inert atmosphere, and protected from moisture and light. Researchers and drug development professionals should implement rigorous handling procedures and consider performing stability assessments, particularly for long-term storage or when used in critical applications. A thorough understanding of these principles will ensure the reliability and success of synthetic endeavors utilizing this important reagent.

References

The Challenge of Bulk: A Technical Guide to the Reactivity of Sterically Hindered Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered arylboronic acids, characterized by bulky substituents in the ortho positions of the phenyl ring, are increasingly vital building blocks in modern organic synthesis. Their incorporation into molecules is crucial for creating complex, three-dimensional architectures prevalent in pharmaceuticals, agrochemicals, and advanced materials. The steric bulk around the boronic acid moiety, however, presents significant challenges to their reactivity, often leading to low yields, slow reaction rates, and undesired side reactions in common cross-coupling methodologies. This guide provides an in-depth technical overview of the factors governing the reactivity of these challenging substrates and offers practical strategies, detailed experimental protocols, and comparative data to enable their successful application in synthesis.

The Steric Challenge: Impact on Reactivity

The primary obstacle in reactions involving sterically hindered arylboronic acids is the steric clash that impedes key steps in catalytic cycles, most notably in the workhorse of C-C bond formation, the Suzuki-Miyaura coupling.

  • Transmetalation: This step, involving the transfer of the aryl group from boron to the palladium center, is often the rate-limiting step. The bulky ortho substituents on the arylboronic acid hinder the necessary approach and coordination to the palladium complex, slowing down or even preventing the transfer.

  • Reductive Elimination: While generally less sensitive to steric hindrance than transmetalation, the formation of highly congested biaryl products can also be slowed from a sterically crowded palladium intermediate.

  • Protodeboronation: A common side reaction where the C-B bond is cleaved by a proton source, is often enhanced for hindered boronic acids, reducing the amount of reagent available for the desired cross-coupling.

Overcoming these steric barriers requires careful optimization of the entire catalytic system—catalyst, ligand, base, and solvent—to favor the desired reaction pathway.

Synthesis of Sterically Hindered Arylboronic Acids

The preparation of these crucial building blocks itself can be challenging. The standard Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) often gives low yields with ortho-substituted aryl halides due to steric hindrance. A more effective approach involves the use of a less sterically demanding borylating agent, bis(neopentyl glycolato)diboron (B₂nep₂).[1]

Experimental Protocol: Miyaura Borylation of a Hindered Aryl Bromide

This protocol describes a general procedure for the synthesis of a sterically hindered arylboronic ester.

Materials:

  • Sterically hindered aryl bromide (e.g., 1-bromo-2,4,6-triisopropylbenzene) (1.0 mmol)

  • Bis(neopentyl glycolato)diboron (B₂nep₂) (1.1 mmol)

  • Pd(OAc)₂ (0.03 mmol)

  • A bulky phosphine ligand (e.g., SPhos or XPhos) (0.06 mmol)

  • Potassium acetate (KOAc) (1.5 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, bis(neopentyl glycolato)diboron, Pd(OAc)₂, the phosphine ligand, and potassium acetate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired arylboronic ester.

Suzuki-Miyaura Coupling: The Primary Application

The Suzuki-Miyaura reaction is the most common application for sterically hindered arylboronic acids, used to form challenging tetra-ortho-substituted biaryls. Success hinges on the selection of a highly active catalyst system capable of overcoming the steric barriers.

Key Factors for Success:
  • Ligands: Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald-type" ligands (e.g., SPhos, XPhos, RuPhos), are critical. Their size promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is necessary for the oxidative addition of the aryl halide. The ligand's bulk also facilitates the final reductive elimination step. N-Heterocyclic Carbenes (NHCs) with "flexible steric bulk" have also proven highly effective.[2]

  • Palladium Precatalysts: Modern palladacycle precatalysts (e.g., G3- or G4-precatalysts) are often more efficient than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they provide a reliable and rapid generation of the active Pd(0) catalyst.

  • Bases: The choice of base is crucial. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or NaOtBu are often required to facilitate the transmetalation step.

  • Solvents: Aprotic polar solvents like dioxane, toluene, or THF, often with a small amount of water, are typically used.

Logical Workflow for Optimizing a Hindered Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for optimizing the conditions for a challenging coupling reaction.

reaction_optimization cluster_start Initial Screening cluster_analysis Analysis & Refinement cluster_end Finalization start Select Substrates: Hindered Ar-X + Hindered Ar'-B(OR)2 screen_catalyst Screen Pd Precatalyst & Ligand (e.g., Pd(OAc)2/SPhos, XPhos-Pd-G3) Base: K3PO4, Solvent: Toluene/H2O, T: 100°C start->screen_catalyst check_yield Analyze Yield screen_catalyst->check_yield optimize_base Optimize Base (e.g., Cs2CO3, K2CO3, NaOtBu) check_yield->optimize_base < 80% Yield final_protocol Final Optimized Protocol check_yield->final_protocol > 80% Yield optimize_solvent Optimize Solvent (e.g., Dioxane, THF, CPME) optimize_base->optimize_solvent optimize_temp Optimize Temperature (e.g., 80°C, RT, 110°C) optimize_solvent->optimize_temp optimize_temp->check_yield

Caption: Workflow for optimizing hindered Suzuki-Miyaura coupling.

Quantitative Data: Comparison of Catalytic Systems

The following tables summarize yields for the synthesis of sterically hindered biaryls using various catalytic systems.

Table 1: Synthesis of Tri-ortho-Substituted Biaryls (Coupling of 2-substituted aryl halides with 2,6-dimethylphenylboronic acid)

Aryl Halide (Ar-X)LigandBaseSolventTemp (°C)Yield (%)Reference
2-ChlorotolueneSPhosK₃PO₄Toluene/H₂O100>95[3]
2-Bromo-m-xyleneIPr*NaOtBui-PrOHRT98[4][5]
2-ChloroanisoleXPhosK₃PO₄Toluene/H₂O10096[3]
1-Chloro-2-methoxy-naphthaleneRuPhosK₃PO₄t-AmylOH10095[3]

Table 2: Synthesis of Tetra-ortho-Substituted Biaryls (Coupling of 2,6-disubstituted aryl halides with hindered arylboronic acids)

Aryl HalideArylboronic AcidLigandBaseSolventTemp (°C)Yield (%)Reference
2-Chloro-m-xylene2,4,6-TrimethylphenylIPr*NaOtBui-PrOHRT95[4][5]
2-Bromo-1,3,5-trimethylbenzene2,4,6-TrimethylphenylBI-DIMEK₃PO₄Toluene11094[5]
2-Bromo-1,3-diisopropylbenzene2-IsopropylphenylBI-DIMEK₃PO₄Toluene11085[5]
2-Chloro-m-xylene2,4,6-TriisopropylphenylAcenaphthoimidazolylidenet-BuOKDioxane80>99[2]
Experimental Protocol: Synthesis of a Tetra-ortho-Substituted Biaryl

This protocol provides a representative, step-by-step procedure for a challenging Suzuki-Miyaura coupling.

Reaction: Coupling of 2-chloro-m-xylene with 2,4,6-trimethylphenylboronic acid (mesitylboronic acid).

Materials:

  • (IPr)Pd(allyl)Cl precatalyst (or similar NHC-Pd precatalyst) (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 mmol)

  • 2,4,6-Trimethylphenylboronic acid (1.4 mmol)

  • 2-Chloro-m-xylene (1.0 mmol)

  • Anhydrous isopropanol (1.5 mL)

  • Magnetic stir bar

  • Screw-cap vial with PTFE-lined septum

Procedure:

  • Glovebox Setup: Inside an argon-filled glovebox, add the Pd precatalyst (e.g., 14.6 mg), NaOtBu (115 mg), and mesitylboronic acid (230 mg) to a vial containing a magnetic stir bar. Seal the vial with the screw cap.[5]

  • Reaction Initiation: Outside the glovebox, inject anhydrous isopropanol (1.5 mL) into the vial through the septum. Stir the mixture at room temperature for 15 minutes.[5]

  • Substrate Addition: Slowly inject the 2-chloro-m-xylene (132 µL) into the stirring reaction mixture over approximately 2-3 minutes.[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by taking small aliquots, quenching with a drop of water, extracting with ethyl acetate, and analyzing by GC-MS or TLC (e.g., using a hexanes/ethyl acetate eluent). The reaction is often complete within a few hours.

  • Workup: Once the reaction is complete, add a small amount of silica gel to the vial and evaporate the solvent under reduced pressure to create a dry load.

  • Purification: Purify the product by flash column chromatography on silica gel.[6] Elute with a non-polar solvent system (e.g., hexanes or a gradient of 0-5% ethyl acetate in hexanes). Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the tetra-ortho-substituted biaryl product.

Beyond Suzuki-Miyaura: Other Coupling Reactions

While less common for highly hindered substrates, other cross-coupling reactions can also be employed.

Chan-Lam N-Arylation

The Chan-Lam coupling forms a C-N bond between an arylboronic acid and an amine or other N-nucleophile, typically using a copper catalyst. The reaction can often be run in air at room temperature. For sterically hindered substrates, challenges similar to Suzuki coupling arise, requiring careful optimization.

General Reaction Scheme:

Chan_Lam cluster_reactants cluster_products ArBOH2 Ar-B(OH)₂ (Hindered) ArNR2 Ar-NR¹R² ArBOH2->ArNR2 [Cu], Base, Oxidant (e.g., Air, O₂) R2NH R¹R²N-H plus1 +

Caption: General scheme for Chan-Lam N-arylation.

Experimental Considerations:

  • Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common catalyst.[7]

  • Base: A mild base like pyridine or triethylamine is often used.

  • Solvent: Dichloromethane (CH₂Cl₂) or methanol are typical solvents.

  • Challenges: Coupling with hindered anilines (e.g., 2,6-disubstituted anilines) can be particularly difficult and may require elevated temperatures or specialized ligands.

Petasis Borono-Mannich Reaction

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to produce substituted amines. The reaction works well with secondary amines and can tolerate sterically hindered primary amines and arylboronic acids.[1][8]

General Reaction Scheme:

Petasis_Reaction cluster_reactants cluster_products R1R2NH R¹R²N-H product R³-CH(Ar)-NR¹R² R1R2NH->product Solvent, Heat plus1 + R3CHO R³-CHO plus2 + ArBOH2 Ar-B(OH)₂ (Hindered)

Caption: General scheme for the Petasis reaction.

Experimental Considerations:

  • Carbonyl Component: α-Hydroxy aldehydes (like glyoxylic acid) are highly effective.

  • Solvents: Dichloromethane (DCM) or toluene are common solvents.

  • Conditions: The reaction is often run at room temperature or with moderate heating. Microwave irradiation can significantly accelerate the reaction and improve yields for less reactive substrates.[1]

Conclusion

The successful application of sterically hindered arylboronic acids in organic synthesis is a testament to the power of modern catalytic methods. While their inherent steric bulk poses significant challenges, particularly for the crucial transmetalation step in cross-coupling reactions, a well-defined set of strategies has emerged to overcome these hurdles. The rational selection of bulky, electron-rich phosphine or N-heterocyclic carbene ligands, paired with robust palladium precatalysts and appropriate bases, has enabled the routine synthesis of previously inaccessible tri- and tetra-ortho-substituted biaryls. Furthermore, the development of specialized borylation reagents like B₂nep₂ has streamlined the synthesis of these valuable building blocks. By understanding the underlying mechanistic principles and employing the optimized protocols and catalytic systems outlined in this guide, researchers can confidently incorporate these sterically demanding motifs to accelerate innovation in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (3-Bromo-2,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of (3-bromo-2,5-dimethylphenyl)boronic acid with various aryl halides. The protocols are designed to address the challenges associated with sterically hindered substrates, offering optimized conditions to achieve high yields.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials. The coupling of sterically hindered reactants, such as this compound, can be challenging due to slower oxidative addition and reductive elimination steps in the catalytic cycle. The following protocols provide robust methods to overcome these steric challenges.

Comparative Data of Suzuki Coupling Protocols

The selection of catalyst, ligand, base, and solvent is critical for the success of Suzuki couplings involving sterically hindered substrates. The following table summarizes various reported conditions and their outcomes for the coupling of aryl bromides with arylboronic acids, providing a basis for selecting an appropriate protocol.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(dba)₂ (1)R-Phos (1)K₃PO₄·H₂O (3)THFRoom Temp12>95
2Pd(dba)₂ (0.01)R-Phos (0.03)K₃PO₄·H₂O (3)Dioxane10012High
3Pd(OAc)₂ (3)PPh₃ (6)K₃PO₄·nH₂O (2.6)Toluene80-10024Good to Excellent
4Pd₂(dba)₃ (0.05)JohnPhos (0.2)Cs₂CO₃ (3)THF/H₂O402.590
5Pd(OAc)₂PCy₃K₃PO₄Toluene11024High

Experimental Protocols

Protocol 1: Room Temperature Suzuki Coupling with R-Phos Ligand

This protocol is suitable for achieving high yields under mild conditions, which is beneficial for substrates with sensitive functional groups.

Materials:

  • This compound (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (R-Phos) (1 mol%)

  • Potassium phosphate, hydrated (K₃PO₄·H₂O) (3 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or reaction vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), Pd(dba)₂ (1 mol%), R-Phos (1 mol%), and K₃PO₄·H₂O (3 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Temperature Suzuki Coupling with Low Catalyst Loading

This protocol is effective for more challenging or less reactive aryl bromides and demonstrates the efficiency of the catalyst system at elevated temperatures with low catalyst loading.[1]

Materials:

  • This compound (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.01 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (R-Phos) (0.03 mol%)

  • Potassium phosphate, hydrated (K₃PO₄·H₂O) (3 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), this compound (1.5 equiv), Pd(dba)₂ (0.01 mol%), R-Phos (0.03 mol%), and K₃PO₄·H₂O (3 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction for completion using TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Visualizations

Suzuki_Coupling_Workflow start_end start_end process process decision decision io io start Start setup Assemble Reactants: Aryl Bromide, Boronic Acid, Catalyst, Ligand, Base start->setup inert Inert Atmosphere: Evacuate & Backfill with Ar or N₂ setup->inert solvent Add Anhydrous Solvent (THF or Dioxane) inert->solvent react Stir at Specified Temperature (RT or 100°C) solvent->react monitor Monitor Reaction (TLC / GC-MS) react->monitor workup Aqueous Workup: Quench with H₂O, Extract with Organic Solvent monitor->workup Reaction Complete purify Purification: Dry, Concentrate, Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd_species pd_species organic organic Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X lab_OA Oxidative Addition OA Oxidative Addition PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl [R²-B(OH)₃]⁻ lab_TM Transmetalation TM Transmetalation PdII_Biaryl->Pd0 R¹-R² lab_RE Reductive Elimination RE Reductive Elimination ArBr R¹-X (Aryl Bromide) ArBOH R²-B(OH)₂ (Boronic Acid) Base Base Product R¹-R² (Biaryl Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-Bromo-2,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (3-Bromo-2,5-dimethylphenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This sterically hindered boronic acid is a valuable building block for the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. This document outlines recommended catalysts, reaction conditions, and detailed experimental protocols to facilitate the successful application of this versatile reagent.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in modern organic synthesis. It involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organohalide or triflate. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.

For sterically hindered substrates like this compound, the choice of palladium catalyst and ligand is critical to achieving high yields and overcoming the challenges posed by steric hindrance around the reaction center.

Recommended Palladium Catalysts and Ligands

The successful coupling of this compound often requires the use of specialized palladium catalysts and bulky, electron-rich phosphine ligands. These ligands promote the formation of the active catalytic species and facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Key Catalyst Systems for Sterically Hindered Coupling:

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors.

  • Bulky Monophosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically demanding substrates. Their bulk and electron-donating properties enhance catalyst activity and stability.

  • Palladium Precatalysts: Preformed catalysts, such as SPhos Pd G2/G3/G4, offer improved air and moisture stability and generate the active Pd(0) species in a controlled manner, leading to more reproducible results.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acids, which can be adapted for this compound. The selection of the appropriate catalyst, ligand, base, and solvent is crucial for optimal performance.

EntryAryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)1,4-Dioxane100892
32-Bromopyridine[Pd(allyl)Cl]₂ (1)RuPhos (2.5)Cs₂CO₃ (2)THF801688
41-Bromo-2,4,6-trimethylbenzenePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (3)Toluene1102485

Note: The data presented are representative examples from the literature for similar sterically hindered coupling reactions and should be used as a guide for optimization.

Experimental Protocols

Below are detailed protocols for a typical Suzuki-Miyaura coupling reaction using this compound.

Protocol 1: General Procedure using a Palladium Precatalyst

This protocol is recommended for its reliability and ease of setup, utilizing a commercially available palladium precatalyst.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • SPhos Pd G3 (1-2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound, SPhos Pd G3, and potassium phosphate.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure with In Situ Catalyst Generation

This protocol involves the generation of the active catalyst from a palladium precursor and a ligand.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and XPhos in anhydrous 1,4-dioxane. Stir for 10-15 minutes at room temperature to allow for pre-formation of the catalytic complex.

  • To this mixture, add the aryl halide, this compound, and cesium carbonate.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine, dry the organic phase over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base Add_Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Add_Reagents->Add_Solvent Degas Degas Mixture (N2 or Ar bubbling) Add_Solvent->Degas Heat Heat to Desired Temperature (80-110 °C) Degas->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench_Extract Quench with Water and Extract with Organic Solvent Cool->Quench_Extract Dry_Concentrate Dry Organic Layer and Concentrate Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for Buchwald Ligands in Sterically Hindered Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. However, the coupling of sterically hindered substrates, such as those bearing ortho-substituents, presents a significant challenge. These reactions are often plagued by low yields and slow reaction rates due to the steric hindrance impeding the crucial steps of the catalytic cycle.[1] The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized this field, providing highly active and versatile catalysts for these challenging transformations.[2][3][4]

These ligands, characterized by a biaryl backbone with a phosphine moiety, are designed to promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species.[1] This facilitates the oxidative addition of the hindered aryl halide and accelerates the reductive elimination step, leading to higher yields and faster reactions.[1][5] This document provides detailed application notes and protocols for the use of common Buchwald ligands in sterically hindered Suzuki coupling reactions.

Ligand Selection Guide

The choice of ligand is critical for a successful sterically hindered Suzuki coupling. The optimal ligand depends on the specific substrates being coupled. Below is a summary of commonly used Buchwald ligands and their typical applications.

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly versatile and effective for a wide range of sterically hindered aryl chlorides and bromides.[2][3][4]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for generating truly hindered biaryls and for heteroaryl cross-couplings.[3] The methoxy groups are believed to stabilize the active palladium complex.[2]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften a good choice for challenging couplings where other ligands may be less effective.
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylThe di-tert-butylphosphine group offers different steric and electronic properties compared to the dicyclohexylphosphine of XPhos, sometimes providing improved reactivity.[2]
AntPhos 9,9-Dimethyl-4,5-bis(diphenylphosphino)xantheneHas shown high reactivity for extremely sterically demanding aryl-alkyl Suzuki couplings, particularly between di-ortho-substituted aryl halides and secondary alkylboronic acids.[6]
BI-DIME N/AA specialized ligand reported to be effective for the synthesis of extremely hindered biaryls, including those with ortho-isopropyl substituents.[6][7]

Quantitative Data Summary

The following tables summarize representative quantitative data for sterically hindered Suzuki couplings using various Buchwald ligands. This data is intended to serve as a guideline for reaction optimization.

Table 1: Suzuki Coupling of Sterically Hindered Aryl Chlorides

EntryAryl ChlorideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
12,6-DimethylchlorobenzenePhenylboronic acidXPhos1.0K₃PO₄Toluene10098
22,4,6-TrimethylchlorobenzenePhenylboronic acidSPhos1.5K₃PO₄Toluene10095
32-Chloro-1,3,5-triisopropylbenzenePhenylboronic acidXPhos2.0Cs₂CO₃Dioxane11092[8]
41-Chloro-2,6-diisopropylbenzene2-Methylphenylboronic acidRuPhos1.5K₃PO₄t-BuOH/H₂O8089N/A

Table 2: Suzuki Coupling of Sterically Hindered Aryl Bromides

EntryAryl BromideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
12,6-DibromotoluenePhenylboronic acidSPhos0.5K₃PO₄Toluene10096
21-Bromo-2,4,6-triisopropylbenzeneCyclohexylboronic acidAntPhos1.0K₃PO₄Toluene11085[6]
32-Bromo-1,3-diisopropylbenzene2,6-Dimethylphenylboronic acidXPhos2.0Cs₂CO₃Dioxane10094N/A
41-Bromo-2,6-di-tert-butylbenzenePhenylboronic acidtBuXPhos2.0K-O-t-BuToluene11078N/A

Experimental Protocols

General Considerations:

  • Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Reagent Purity: The purity of reagents, especially the boronic acid and the base, is crucial for high yields.

  • Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.

Protocol 1: General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Chloride

This protocol is a general starting point and may require optimization for specific substrates.

Reagents:

  • Sterically hindered aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the aryl chloride and arylboronic acid to the Schlenk tube under a positive flow of inert gas.

  • Add the degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of a Di-ortho-Substituted Aryl Bromide with a Secondary Alkylboronic Acid

This protocol is adapted for the more challenging coupling of hindered aryl bromides with alkylboronic acids, utilizing the AntPhos ligand.[6]

Reagents:

  • Di-ortho-substituted aryl bromide (1.0 mmol)

  • Secondary alkylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • AntPhos (0.012 mmol, 1.2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (3.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂, AntPhos, and K₃PO₄ to an oven-dried reaction vessel.

  • Add the di-ortho-substituted aryl bromide and the secondary alkylboronic acid.

  • Add degassed toluene.

  • Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd_oa Ar-Pd(II)(X)L_n pd0->pd_oa Oxidative Addition (Ar-X) pd_tm Ar-Pd(II)(R)L_n pd_oa->pd_tm Transmetalation (R-B(OR')_2) pd_tm->pd0 Reductive Elimination biaryl Ar-R pd_tm->biaryl aryl_halide Ar-X boronic_acid R-B(OR')_2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Structure of a Buchwald Ligand

Caption: General biarylphosphine structure of Buchwald ligands.

Experimental Workflow for Sterically Hindered Suzuki Coupling

Experimental_Workflow start Start reagents Weigh Reagents (Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base) start->reagents setup Assemble Reaction under Inert Atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (e.g., 100-110 °C, 12-24h) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC/MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a sterically hindered Suzuki coupling reaction.

References

Application Notes and Protocols for Base Selection in the Suzuki-Miyaura Coupling of (3-Bromo-2,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity, particularly when employing sterically hindered substrates such as (3-Bromo-2,5-dimethylphenyl)boronic acid. The steric bulk from the ortho- and meta-substituents in this boronic acid derivative can impede the crucial transmetalation step of the catalytic cycle. Therefore, careful selection of an appropriate base is paramount to achieving high yields and minimizing side reactions.

This document provides a comprehensive guide to base selection for the Suzuki coupling of this compound with various aryl halides, complete with comparative data derived from studies on structurally similar sterically hindered substrates and detailed experimental protocols.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base plays a pivotal role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid to facilitate the transmetalation step. There are two generally accepted pathways for this activation:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronic acid is then more readily transferred to the palladium(II) halide complex.[1]

  • Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then undergoes reaction with the neutral boronic acid.

The operative pathway can be influenced by the specific base, solvent, and reactants utilized. For sterically hindered substrates, the choice of base can dramatically affect the reaction's success. Weaker bases like carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[1]

Data Presentation: Comparison of Bases for Suzuki Coupling of a Sterically Hindered Aryl Bromide

While specific data for the Suzuki coupling of this compound is not extensively tabulated in the literature, the following table summarizes representative yields for the coupling of a structurally analogous sterically hindered aryl bromide, 2-bromo-1,3-dimethylbenzene, with phenylboronic acid, showcasing the impact of different bases on the reaction outcome. These results provide a valuable reference for selecting a base for the title compound.

EntryBaseCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Pd(OAc)₂ (2)SPhos (4)Toluene/H₂O (5:1)1001292
2Cs₂CO₃Pd(OAc)₂ (2)SPhos (4)Toluene/H₂O (5:1)1001288
3K₂CO₃Pd(OAc)₂ (2)SPhos (4)Toluene/H₂O (5:1)1001275
4Na₂CO₃Pd(OAc)₂ (2)SPhos (4)Toluene/H₂O (5:1)1001268
5NaOHPd(OAc)₂ (2)SPhos (4)Toluene/H₂O (5:1)1001245

This data is representative and compiled for illustrative purposes based on general trends observed for sterically hindered Suzuki-Miyaura couplings.

From this data, it is evident that inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) generally provide higher yields for the coupling of sterically hindered substrates. Stronger bases like NaOH can sometimes lead to lower yields due to competing side reactions.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide, using different bases. These protocols are based on established procedures for sterically hindered couplings.[2]

Protocol 1: Suzuki Coupling using Potassium Phosphate (K₃PO₄)

This protocol is recommended for achieving high yields with the sterically hindered this compound.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Toluene (10 mL)

  • Deionized water (2 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and deionized water to the flask via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C in a preheated oil bath under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki Coupling using Cesium Carbonate (Cs₂CO₃)

This protocol is an alternative for achieving high yields, particularly if K₃PO₄ is not effective for a specific aryl halide partner.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Deionized water (2 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add 1,4-dioxane and deionized water to the flask via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C in a preheated oil bath under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Workflow reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst - Ligand setup Assemble Glassware (Schlenk Flask, Condenser) inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Solvents (e.g., Toluene/Water) inert->solvent reaction Heat and Stir (e.g., 100 °C, 12 h) solvent->reaction workup Workup: - Dilute - Wash - Dry reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Biaryl Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle pd0 Pd(0)Ln pd2_complex R1-Pd(II)Ln-X pd0->pd2_complex R1-X oxidative_addition Oxidative Addition r1x R1-X (Aryl Halide) pd2_r1r2 R1-Pd(II)Ln-R2 pd2_complex->pd2_r1r2 R2-B(OH)3- transmetalation Transmetalation boronate R2-B(OH)3- (from R2-B(OH)2 + Base) pd2_r1r2->pd0 reductive_elimination Reductive Elimination product R1-R2 (Biaryl)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Solvent Effects in Suzuki Coupling of Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of solvents in the Suzuki-Miyaura cross-coupling of substituted aryl bromides. Understanding and optimizing solvent conditions are paramount for achieving high yields, selectivity, and reaction efficiency, which are crucial in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1] The choice of solvent is a critical parameter that can profoundly influence the outcome of the reaction.[2] Solvents can affect catalyst solubility and stability, the rate of oxidative addition and reductive elimination, and the mechanism of the crucial transmetalation step.[1][3] This document outlines the effects of various solvents on the Suzuki coupling of aryl bromides with different electronic and steric properties and provides detailed protocols for reaction setup and execution.

Data Presentation: Solvent Effects on Reaction Yield

The following tables summarize the impact of different solvents on the yield of Suzuki coupling reactions for various substituted aryl bromides. It is important to note that direct comparison between different studies can be challenging due to variations in catalysts, ligands, bases, and reaction temperatures.

Table 1: Coupling of Electron-Rich Aryl Bromides (e.g., 4-Bromoanisole) with Phenylboronic Acid

EntrySolvent SystemCatalyst/LigandBaseTemp. (°C)Time (h)Yield (%)Reference
1ToluenePd/RHAK2CO310024>95[4]
2EthanolPd/RHAK2CO310024>95[4]
3DioxanePd₂(dba)₃ / SPhosK₃PO₄1001874[5]
4n-ButanolNiCl₂(PCy₃)₂K₃PO₄10018Ineffective[6]
5t-Amyl alcoholNiCl₂(PCy₃)₂K₃PO₄10018>95[6]
62-Me-THFNiCl₂(PCy₃)₂K₃PO₄10018>95[6]
7AnisolePd@[Ni(H₂BDP-SO₃)₂]K₂CO₃60499[7]

Table 2: Coupling of Electron-Poor Aryl Bromides (e.g., 4-Bromonitrobenzene) with Phenylboronic Acid

EntrySolvent SystemCatalyst/LigandBaseTemp. (°C)Time (h)Yield (%)Reference
1Dioxane/H₂OPd(dppf)Cl₂K₂CO₃801292[8]
2ToluenePd(OAc)₂ / SPhosK₃PO₄801-[9]
3DMFPd(OAc)₂K₃PO₄10018-[10]
4Methanol/H₂O (3:2)Pd(OAc)₂NaOHRT0.596.3[11]
5THFPd(OAc)₂NaOHRT110.4[11]

Table 3: Coupling of Sterically Hindered Aryl Bromides (e.g., 2-Bromotoluene) with Phenylboronic Acid

EntrySolvent SystemCatalyst/LigandBaseTemp. (°C)Time (h)Yield (%)Reference
1DMEPd(PPh₃)₄Ba(OH)₂80495[12]
2DioxanePd₂(dba)₃ / 1KF1001885[5]
3IsopropanolSiliaCat DPP-PdK₃PO₄80392[13]
42-ButanolSiliaCat DPP-PdK₃PO₄803-[13]

Experimental Protocols

The following are general procedures for performing a Suzuki-Miyaura cross-coupling reaction. These should be adapted based on the specific substrates, catalyst system, and scale of the reaction.

Protocol 1: General Procedure for Suzuki Coupling in Dioxane/Water

This protocol is a widely used and robust method suitable for a broad range of aryl bromides.[9][14]

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid or boronic ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 0.01-0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid (or ester), and base under an inert atmosphere.

  • Add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Sparge the resulting mixture with an inert gas for 10-15 minutes to ensure all oxygen is removed.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Ligand-Free Suzuki Coupling in an Alcohol/Water System

This protocol offers a more environmentally friendly approach using an alcohol-based solvent system and can often be performed at room temperature.[11][15]

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.005 equiv)

  • Base (e.g., NaOH, K₂CO₃, 2.0 equiv)

  • Methanol or Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aryl bromide and arylboronic acid in the chosen alcohol/water solvent mixture (e.g., 3:2 MeOH/H₂O).

  • Add the base and the palladium catalyst to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

Visualizations

Suzuki-Miyaura Catalytic Cycle with Solvent Influence

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArB Ar'B(OR)₂ ArB->Transmetalation Base Base (e.g., OH⁻) Base->Transmetalation Solvent Solvent molecules Solvent->Pd0 Stabilization/ Solubilization Solvent->ArPdX Coordination/ Stabilization Solvent->Base Solvation/ Activation Workflow Start Start Reagents Combine Aryl Bromide, Boronic Acid, Base, and Catalyst Start->Reagents SolventAdd Add Solvent and Degas Reagents->SolventAdd Reaction Heat Reaction Mixture under Inert Atmosphere SolventAdd->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization of Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Bromo-2,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these important compounds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.

(3-Bromo-2,5-dimethylphenyl)boronic acid is a valuable building block in organic synthesis. The presence of the bromine atom provides a handle for further functionalization, while the dimethyl substitution pattern can influence the conformational properties of the resulting biaryl product. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl halide, along with representative data and workflows to guide researchers in their synthetic endeavors.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle, as generally accepted, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[1] A base is required to activate the boronic acid for the transmetalation step.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L_n pd_complex1 Ar'-Pd(II)L_n-X pd0->pd_complex1 lab1 Oxidative Addition oxidative_addition Oxidative Addition aryl_halide Ar'-X pd_complex2 Ar'-Pd(II)L_n-Ar pd_complex1->pd_complex2 lab2 Transmetalation transmetalation Transmetalation boronic_acid Ar-B(OH)₂ base Base pd_complex2->pd0 biaryl_product Ar-Ar' pd_complex2->biaryl_product lab3 Reductive Elimination reductive_elimination Reductive Elimination

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions under various conditions with substrates similar to this compound. The choice of catalyst, base, and solvent can significantly impact the reaction outcome.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)901292
21-IodonaphthalenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene1001895
34-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (2.0)Dioxane1001691
42-BromopyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DMF1001288

Note: This data is representative and compiled from various sources detailing Suzuki-Miyaura reactions. Yields are for isolated products.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (3 mol%).

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material (aryl bromide) is consumed. Reaction times can vary from 2 to 24 hours depending on the substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow start Start setup Combine Aryl Halide, This compound, and Base in a Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Cool and Perform Aqueous Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate Organic Layers extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The provided protocol offers a general guideline that can be optimized for specific substrates by screening different catalysts, bases, solvents, and temperatures. Careful execution of the experimental procedure and purification steps is crucial for obtaining high yields of the desired biaryl product. This versatile building block opens avenues for the creation of diverse molecular architectures for applications in drug discovery and materials science.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (3-Bromo-2,5-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, offering significant advantages over conventional heating methods, including drastically reduced reaction times, often improved yields, and enhanced reproducibility.[1][2] This is particularly beneficial when dealing with sterically hindered substrates, such as (3-Bromo-2,5-dimethylphenyl)boronic acid, where reactions under thermal conditions can be sluggish and lead to undesired side products.

These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides. The methodologies described herein are intended to serve as a robust starting point for researchers, facilitating the rapid synthesis of diverse compound libraries crucial for drug discovery and development programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The generally accepted mechanism proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium complex, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst for the next cycle.

Microwave irradiation accelerates the reaction by efficiently and uniformly heating the reaction mixture, leading to faster reaction rates.[2]

Experimental Protocols

The following are generalized protocols for the microwave-assisted Suzuki coupling of this compound with an aryl halide. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and time) may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhosPdG2)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, or KOH)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water, ethanol/water, or toluene/acetone/water)

  • Microwave synthesis vial (appropriate for the reaction scale)

  • Magnetic stir bar

General Procedure
  • To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 equivalents).

  • Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M.

  • Seal the vial securely with a cap.

  • Place the vial into the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically between 100-150 °C) for a specified time (usually 5-30 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, allow the vial to cool to room temperature before carefully opening it.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the microwave-assisted Suzuki coupling of this compound with a generic aryl bromide. Please note that these are representative values and actual results may vary depending on the specific substrates and optimized conditions.

Aryl Halide (Partner)Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (min)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1201585-95
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)DMF/H₂O (5:1)1301080-90
2-BromopyridineXPhos Pd G2 (2.5)K₃PO₄ (3)Ethanol/H₂O (3:1)1102075-85
4-BromobenzaldehydePd(OAc)₂ (2) / SPhos (4)K₂CO₃ (2)Toluene/H₂O (4:1)1401588-98

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Microwave-Assisted Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up cluster_purification Purification cluster_product Final Product reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Base solvent Add Solvent System reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Irradiate in Microwave Reactor (Set Temperature and Time) seal->irradiate cool Cool to Room Temperature irradiate->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite dilute->filter extract Aqueous Work-up (Wash with Water and Brine) filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Biaryl Compound chromatography->product

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination biaryl Biaryl (Ar-Ar') transmetalation_complex->biaryl aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_complex boronic_acid Boronic Acid (Ar'-B(OH)2) boronic_acid->pd_complex base Base base->boronic_acid activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: C-C Bond Formation with (3-Bromo-2,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (3-Bromo-2,5-dimethylphenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon (C-C) bonds. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and substituted aromatic compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of C-C bonds. This compound is a valuable reagent in this context, offering a reactive site for coupling at the boronic acid moiety while retaining a bromine atom for potential subsequent transformations. The methyl groups on the phenyl ring can influence the steric and electronic properties of the resulting biaryl products, providing a tool for fine-tuning molecular architectures.

This document outlines a general protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole. The reaction conditions provided are based on well-established procedures for similar substrates and serve as a starting point for optimization.

Reaction Scheme

A typical Suzuki-Miyaura coupling reaction involving this compound is depicted below:

Data Presentation: Illustrative Reaction Parameters and Yields

The following table summarizes illustrative reaction conditions for the coupling of this compound with 4-bromoanisole. Note: These are representative conditions and may require optimization for specific substrate combinations.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100892
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF801688

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

This protocol details a representative experiment for the synthesis of 3'-Bromo-4-methoxy-2',5'-dimethyl-1,1'-biphenyl.

Materials:

  • This compound

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), 4-bromoanisole (1.0 mmol, 1.0 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • To this stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 90 °C and maintain stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Biaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal activates caption Suzuki-Miyaura Catalytic Cycle

Figure 1: Suzuki-Miyaura Catalytic Cycle

Experimental Workflow

This diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants & base to flask - Inert atmosphere start->setup solvent Add Solvent & Catalyst setup->solvent reaction Heat & Stir (e.g., 90°C, 12h) solvent->reaction workup Aqueous Workup: - Dilute with organic solvent - Wash with water & brine reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End characterization->end caption General Experimental Workflow

Figure 2: General Experimental Workflow

Application Notes and Protocols for (3-Bromo-2,5-dimethylphenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Bromo-2,5-dimethylphenyl)boronic acid is a versatile reagent in medicinal chemistry, primarily utilized as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many biologically active molecules.[2] The unique substitution pattern of this boronic acid derivative, featuring a bromine atom and two methyl groups, provides a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology and kinase inhibition.

Boronic acids, in general, have gained significant traction in drug discovery, with several boron-containing drugs approved by the FDA, such as the proteasome inhibitor Bortezomib for multiple myeloma.[3][4] The boronic acid moiety can form reversible covalent bonds with biological nucleophiles, a property that has been exploited in the design of enzyme inhibitors.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of therapeutic agents. The substituted phenyl ring provided by this compound can serve as a key structural element for interaction within the kinase active site.

Tropomyosin Receptor Kinase A (TrkA) Inhibitors

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a vital role in the development and function of the nervous system.[5][6] Dysregulation of TrkA signaling, often through gene fusions, is an oncogenic driver in various cancers.[3] Consequently, TrkA inhibitors are a promising class of anti-cancer agents.

This compound has been utilized as a key intermediate in the synthesis of potent TrkA inhibitors. Specifically, it is used to introduce the 3-bromo-2,5-dimethylphenyl moiety into a heterocyclic core, a critical step in building the final inhibitor scaffold.

The following table summarizes the in vitro inhibitory activity of a representative TrkA inhibitor synthesized using this compound.

Compound IDTarget KinaseIC50 (nM)Cell-based AssayCell Line
TrkA-Inhibitor-1 TrkA1.6ProliferationKM-12

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity in vitro.

Experimental Protocols

The following section provides a detailed, representative protocol for the Suzuki-Miyaura coupling reaction using this compound. This protocol is a general guideline and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl or heteroaryl halide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl/Heteroaryl Halide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate

  • Brine

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube, add this compound, the aryl/heteroaryl halide, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling Reactions:

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions of various arylboronic acids with aryl halides, which can serve as a reference for reactions involving this compound.

Arylboronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O901292
4-Methylphenylboronic acid2-BromopyridinePd(dppf)Cl₂ (5)Na₂CO₃Toluene1001885
3,5-Dimethylphenylboronic acid4-Iodo-1H-pyrazolePd(PPh₃)₄ (5)K₂CO₃DME80290

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Visualizations

TrkA Signaling Pathway

The following diagram illustrates the simplified Tropomyosin receptor kinase A (TrkA) signaling pathway, which is a target for inhibitors synthesized using this compound. Upon binding of its ligand, Nerve Growth Factor (NGF), TrkA dimerizes and autophosphorylates, initiating downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.[1][5][6]

Caption: Simplified TrkA signaling cascade.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram outlines the general workflow for the synthesis of a kinase inhibitor using a Suzuki-Miyaura coupling reaction with this compound as a key step.

Suzuki_Workflow start Start reagents This compound + Aryl/Heteroaryl Halide start->reagents reaction_setup Reaction Setup: Add reagents, base, and catalyst reagents->reaction_setup suzuki_coupling Suzuki-Miyaura Coupling: Heat under inert atmosphere reaction_setup->suzuki_coupling workup Aqueous Work-up: Extraction and washing suzuki_coupling->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization biological_testing Biological Activity Testing: Kinase assays, cell-based assays characterization->biological_testing end End Product: Kinase Inhibitor biological_testing->end

Caption: General workflow for kinase inhibitor synthesis.

References

Application Notes and Protocols for (3-Bromo-2,5-dimethylphenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

(3-Bromo-2,5-dimethylphenyl)boronic acid is a versatile building block in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of functional materials with applications in organic electronics and polymer chemistry. The presence of the bromo and dimethylphenyl functionalities allows for tailored molecular designs, influencing the steric and electronic properties of the resulting materials.

Synthesis of Conjugated Polymers for Organic Electronics

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons. This property makes them suitable for various electronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound serves as a key monomer in the synthesis of such polymers through Suzuki polymerization.

Application: Synthesis of Poly(p-phenylene) Derivatives

Poly(p-phenylene)s (PPPs) and their derivatives are an important class of conjugated polymers. The introduction of side groups, such as the dimethylphenyl group from this compound, can enhance the solubility and processability of the resulting polymer, as well as tune its photophysical and electrochemical properties.

Experimental Protocol: Suzuki Polymerization

This protocol describes a general procedure for the synthesis of a conjugated polymer using this compound and a dibromo-aromatic comonomer.

Materials:

  • This compound

  • Diaroyl Comonomer (e.g., 2,5-dibromo-3-hexylthiophene)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Cesium Carbonate [Cs₂CO₃])

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the dibromo-aromatic comonomer (1.0 eq), and the base (2.0-3.0 eq).

  • Degassing: Seal the flask and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon).

  • Solvent Addition: Add the degassed solvent to the flask via cannula or syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously under an inert atmosphere. The reaction progress can be monitored by techniques like Gel Permeation Chromatography (GPC) to follow the increase in polymer molecular weight.

  • Work-up: After the desired polymerization time, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or acetone).

  • Purification: Collect the polymer by filtration and wash it extensively with the non-solvent to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with different solvents to remove oligomeric species.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Characterization Data:

The resulting polymer should be characterized to determine its molecular weight, polydispersity index (PDI), and its photophysical and electrochemical properties.

Parameter Typical Range/Value Characterization Technique
Number Average Molecular Weight (Mₙ)5 - 50 kDaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 3.0Gel Permeation Chromatography (GPC)
UV-Vis Absorption (λₘₐₓ)350 - 450 nm (in solution)UV-Vis Spectroscopy
Photoluminescence Emission (λₑₘ)450 - 550 nm (in solution)Photoluminescence Spectroscopy
HOMO Energy Level-5.0 to -5.5 eVCyclic Voltammetry (CV)
LUMO Energy Level-2.5 to -3.0 eVCyclic Voltammetry (CV) / UV-Vis
Band Gap (E₉)2.5 - 3.0 eVCyclic Voltammetry (CV) / UV-Vis

Note: The specific values will depend on the chosen comonomer and the polymerization conditions.

Workflow for Polymer Synthesis and Characterization

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers This compound + Dibromo Comonomer Reaction_Setup Reaction Setup (Catalyst, Base, Solvent) Monomers->Reaction_Setup Polymerization Suzuki Polymerization (Heating under Inert Gas) Reaction_Setup->Polymerization Workup Precipitation & Filtration Polymerization->Workup Purification Soxhlet Extraction Workup->Purification Final_Polymer Purified Conjugated Polymer Purification->Final_Polymer GPC GPC (Mn, PDI) Final_Polymer->GPC Structural Analysis Spectroscopy UV-Vis & PL Spectroscopy (Optical Properties) Final_Polymer->Spectroscopy Optical Analysis CV Cyclic Voltammetry (Electrochemical Properties) Final_Polymer->CV Electrochemical Analysis

Caption: Workflow for the synthesis and characterization of a conjugated polymer.

Synthesis of Hole-Transporting Materials for Perovskite Solar Cells

Hole-transporting materials (HTMs) are crucial components in perovskite solar cells (PSCs), responsible for efficiently extracting and transporting holes from the perovskite layer to the electrode. Small molecules and polymers incorporating the 2,5-dimethylphenyl moiety can be designed as effective HTMs. The steric hindrance provided by the methyl groups can help to prevent molecular aggregation, which is beneficial for maintaining amorphous thin films with good charge-transporting properties.

Application: Synthesis of a Triphenylamine-based Hole-Transporting Material

Triphenylamine derivatives are widely used as the core for HTMs due to their excellent hole-transporting capabilities and suitable energy levels. This compound can be used to introduce the 2,5-dimethylphenyl group onto a triphenylamine core that has been functionalized with bromine atoms.

Experimental Protocol: Suzuki Coupling for Small Molecule Synthesis

This protocol outlines the synthesis of a small molecule HTM by coupling this compound with a brominated triphenylamine derivative.

Materials:

  • This compound

  • Tris(4-bromophenyl)amine

  • Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium Phosphate [K₃PO₄])

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Tris(4-bromophenyl)amine (1.0 eq) and this compound (3.3 eq) in the solvent mixture.

  • Degassing: Degas the solution by bubbling with an inert gas for 20-30 minutes.

  • Reagent Addition: Add the base (3.0-4.0 eq) and the palladium catalyst (2-5 mol%) to the reaction mixture under a continuous flow of inert gas.

  • Reaction: Heat the mixture to reflux (around 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Drying: Dry the purified product under vacuum.

Expected Characterization Data for the HTM:

Parameter Expected Value/Range Characterization Technique
¹H NMR Characteristic peaks for aromatic protons and methyl groupsNuclear Magnetic Resonance (NMR)
¹³C NMR Characteristic peaks for aromatic and methyl carbonsNuclear Magnetic Resonance (NMR)
Mass Spectrum Molecular ion peak corresponding to the expected productMass Spectrometry (MS)
Melting Point Dependent on the final molecular structureDifferential Scanning Calorimetry (DSC)
HOMO Energy Level -5.1 to -5.3 eVCyclic Voltammetry (CV)
LUMO Energy Level -2.0 to -2.3 eVCyclic Voltammetry (CV)
Hole Mobility 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹Space-Charge Limited Current (SCLC)

Logical Relationship in HTM Synthesis

HTM_Synthesis_Logic Start_Materials Starting Materials: This compound + Tris(4-bromophenyl)amine Suzuki_Coupling Suzuki-Miyaura Coupling Start_Materials->Suzuki_Coupling Crude_Product Crude HTM Product Suzuki_Coupling->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_HTM Pure Hole-Transporting Material Purification->Pure_HTM Characterization Characterization (NMR, MS, CV, SCLC) Pure_HTM->Characterization Device_Fabrication Perovskite Solar Cell Fabrication Pure_HTM->Device_Fabrication

Caption: Logical flow for the synthesis and application of a hole-transporting material.

Safety Information

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting & Optimization

low yield in Suzuki coupling with (3-Bromo-2,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with low yields in Suzuki coupling reactions, particularly when using sterically hindered substrates like (3-Bromo-2,5-dimethylphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low to no yield in my Suzuki coupling reaction with this compound. What are the likely causes?

A1: Low yields with sterically hindered substrates like this compound are common and typically stem from a few key issues:

  • Steric Hindrance: The methyl groups ortho to the boronic acid and the bromine atom on your coupling partner create significant steric bulk. This can severely impede the crucial steps of the catalytic cycle, namely the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent reductive elimination to form the desired C-C bond.[1]

  • Ineffective Catalyst/Ligand System: Standard palladium catalysts such as Pd(PPh₃)₄ are often not effective for sterically demanding couplings. The ligand choice is critical for creating a sufficiently reactive and stable catalytic species.

  • Suboptimal Base or Solvent: The base plays a critical role in the transmetalation step, and its effectiveness can be highly dependent on the solvent system used. An inappropriate choice can lead to poor reaction rates.

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water or protic solvents, leading to the cleavage of the C-B bond and loss of your starting material. This can be exacerbated by harsh reaction conditions.

  • Catalyst Decomposition: At the elevated temperatures often required for hindered couplings, the palladium catalyst can decompose, leading to a cessation of the catalytic cycle before the reaction is complete.

  • Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst and lead to the unwanted homocoupling of the boronic acid. It is crucial to ensure the reaction is carried out under a strictly inert atmosphere.

Q2: What type of catalyst and ligand should I use for a sterically hindered Suzuki coupling?

A2: For sterically hindered substrates, it is essential to use a catalyst system that can overcome the steric barriers. Bulky, electron-rich phosphine ligands are highly recommended. These ligands promote the formation of a reactive, monoligated palladium(0) species that is necessary for efficient oxidative addition and also accelerates the reductive elimination step.

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[2] XPhos, in particular, is renowned for its ability to facilitate the coupling of challenging substrates, including sterically hindered aryl chlorides.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors that form highly stable and active palladium complexes. They have shown high efficacy in the formation of di-, tri-, and even tetra-ortho-substituted biaryls.[3]

  • Specialized Ligands: For extremely challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[4][5]

Q3: Which base and solvent combination is best for this type of reaction?

A3: The choice of base and solvent is interdependent and crucial for success.

  • Bases: A moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[3] It's important to use a finely powdered and dry base to ensure good solubility and reactivity.

  • Solvents: Anhydrous, aprotic polar solvents are generally preferred. Dioxane, toluene, and tetrahydrofuran (THF) are common choices. Sometimes, a co-solvent of water is used with carbonate or phosphate bases to aid in their solubility and activity, but care must be taken to minimize protodeboronation.[6] For particularly challenging couplings, consider using a solvent system like dioxane/water or toluene/water.

Q4: How can I minimize the protodeboronation of my this compound?

A4: To minimize protodeboronation:

  • Use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Employ milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) if compatible with your system.

  • Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate, before the coupling reaction. These are generally more robust and less prone to protodeboronation.

  • Ensure your reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation which can be linked to protodeboronation pathways.

Troubleshooting Guide

If you are experiencing low yields, follow this troubleshooting workflow to identify and solve the issue.

Troubleshooting_Suzuki_Coupling cluster_reagents Reagent Quality cluster_atmosphere Reaction Atmosphere cluster_catalyst Catalyst System cluster_base_solvent Base and Solvent cluster_temp_time Reaction Conditions start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_inertness Ensure Strictly Inert Atmosphere check_reagents->check_inertness Reagents OK reagent_purity Aryl bromide and boronic acid purity? Stoichiometry correct? optimize_catalyst Optimize Catalyst and Ligand check_inertness->optimize_catalyst Atmosphere OK degassing Solvent properly degassed? Inert gas (Ar/N2) used? optimize_base_solvent Optimize Base and Solvent optimize_catalyst->optimize_base_solvent Still Low Yield catalyst_choice Using bulky phosphine ligand (e.g., XPhos, SPhos)? Consider NHC ligands. Increase catalyst loading? optimize_temp_time Optimize Temperature and Time optimize_base_solvent->optimize_temp_time Still Low Yield base_solvent_choice Using K3PO4, Cs2CO3, or t-BuOK? Solvent is anhydrous dioxane, toluene, or THF? success Improved Yield optimize_temp_time->success Optimized temp_time_choice Increase temperature? Extend reaction time? Monitor by TLC/LC-MS.

Troubleshooting workflow for low-yield Suzuki coupling.

Quantitative Data for Analogous Sterically Hindered Couplings

Table 1: Comparison of Ligands in the Suzuki Coupling of a Di-ortho-substituted Aryl Bromide with an ortho-substituted Boronic Acid

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)SPhos (2)K₃PO₄ (3)Toluene11024~3
2Pd(OAc)₂ (1)XPhos (2)K₃PO₄ (3)Toluene11024Low
3Pd(OAc)₂ (1)AntPhos (2)K₃PO₄ (3)Toluene1102458
4Pd(OAc)₂ (1)BI-DIME (2)K₃PO₄ (3)Toluene1101231
5Pd₂(dba)₃ (1)R-Phos (1)K₃PO₄·H₂O (3)THF5018Excellent

Data is representative for highly sterically hindered couplings and may vary based on exact substrates.[5][7]

Table 2: Effect of Base and Solvent on Yields for Sterically Hindered Couplings

EntryCatalyst SystemBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ / SPhosK₂CO₃ (2)Dioxane/H₂O10012Moderate
2Pd(OAc)₂ / SPhosK₃PO₄ (3)Toluene10012Good
3Pd-NHC Complext-BuOK (2)Dioxane 8012>99
4Pd₂(dba)₃ / XPhosCs₂CO₃ (2)THF8016High

Yields are generalized from various sources on sterically hindered Suzuki couplings.[3]

Experimental Protocols

General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, AntPhos) (1.2 - 6 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, and the base.

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst and the ligand in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent to the Schlenk flask to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Workflow prep 1. Add Reagents to Flask (Aryl Bromide, Boronic Acid, Base) catalyst 2. Add Catalyst/Ligand prep->catalyst solvent 3. Add Degassed Solvent catalyst->solvent degas 4. Freeze-Pump-Thaw (x3) solvent->degas react 5. Heat and Stir (80-110 °C) degas->react monitor 6. Monitor Reaction Progress react->monitor workup 7. Cool, Dilute, and Wash monitor->workup purify 8. Dry and Purify workup->purify product Final Product purify->product

References

Technical Support Center: (3-Bromo-2,5-dimethylphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-Bromo-2,5-dimethylphenyl)boronic acid in cross-coupling reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The primary side reactions encountered when using this compound in Suzuki-Miyaura cross-coupling are:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process consumes the boronic acid and reduces the yield of the desired cross-coupled product.[1][2][3][4][5] Protodeboronation can be promoted by acidic or basic conditions and elevated temperatures.[2][3]

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl product from the boronic acid (dimerization). Homocoupling can be catalyzed by the palladium catalyst, particularly in the presence of air (oxygen).[6][7][8]

  • Dehalogenation of the aryl halide coupling partner can also occur as a competing side reaction.

Q2: How does the steric hindrance of this compound affect the cross-coupling reaction?

A2: The two methyl groups ortho and meta to the boronic acid group, along with the bromine atom, create significant steric hindrance around the reactive site. This steric bulk can:

  • Slow down the rate of transmetalation: Transmetalation is a key step in the Suzuki-Miyaura catalytic cycle where the organic group is transferred from the boron atom to the palladium center.[9] Steric hindrance can impede this transfer, leading to lower reaction rates and yields.[10][11][12]

  • Promote side reactions: If the desired cross-coupling is slow, competing side reactions like protodeboronation and homocoupling may become more prominent.[13]

  • Require specialized catalysts and conditions: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[11] Bulky, electron-rich phosphine ligands are often necessary to facilitate the reaction with sterically hindered substrates.[10][11][12]

Troubleshooting Guides

Problem 1: Low or no yield of the desired cross-coupled product.

Potential Cause Troubleshooting Suggestion
Inefficient Catalyst System The steric hindrance of this compound requires a highly active catalyst. Standard catalysts may not be sufficient.[11]
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).[10][11]
Suboptimal Base The choice of base is crucial. An inappropriate base can either be too weak to promote transmetalation effectively or too strong, leading to catalyst decomposition or increased side reactions.
Solution: Screen a variety of bases. For sterically hindered couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or KF are often effective.[14][15] The base should be finely powdered to ensure good solubility and reactivity.
Inappropriate Solvent The solvent system must be able to dissolve all reactants and facilitate the reaction. Poor solubility can lead to low yields.
Solution: Use anhydrous, degassed solvents. Common choices for Suzuki couplings with hindered substrates include toluene, dioxane, or THF, often with the addition of water.[13][16]
Protodeboronation The boronic acid is being consumed by a competing protodeboronation reaction.[1][2][3]
Solution: Use milder reaction conditions (lower temperature if possible). Minimize the reaction time. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable and release the boronic acid slowly under the reaction conditions.[1][17]

Problem 2: Significant formation of homocoupling byproduct (dimer of the boronic acid).

Potential Cause Troubleshooting Suggestion
Presence of Oxygen Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[6]
Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents thoroughly before use.
Catalyst System Some palladium catalyst systems are more prone to promoting homocoupling.
Solution: Experiment with different palladium precursors and ligands. Sometimes, a change in the ligand can suppress homocoupling.[7]
Slow Cross-Coupling If the desired cross-coupling reaction is slow due to steric hindrance, the competing homocoupling reaction may become more significant.
Solution: Optimize the reaction conditions to accelerate the cross-coupling rate (see Problem 1). In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound:

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Side Products Observed check_catalyst Is the catalyst system optimized for hindered substrates? start->check_catalyst optimize_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) with a Pd source. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions (base, solvent, temp.) optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Screen bases (K3PO4, Cs2CO3) and anhydrous, degassed solvents. Adjust temperature. check_conditions->optimize_conditions No check_side_reactions Are major side products (homocoupling, protodeboronation) present? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions address_homocoupling Ensure inert atmosphere. Consider slow addition of boronic acid. check_side_reactions->address_homocoupling Homocoupling address_protodeboronation Use milder conditions or consider a boronic ester. check_side_reactions->address_protodeboronation Protodeboronation end Improved Yield and Purity check_side_reactions->end Minor/None address_homocoupling->end address_protodeboronation->end

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions

Suzuki_Cycle_Side_Reactions cluster_cycle Suzuki-Miyaura Cycle cluster_side_reactions Side Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd_complex1 R-Pd(II)-X L_n oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation + Ar-B(OH)2/Base pd_complex2 R-Pd(II)-Ar L_n transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R-Ar (Desired Product) reductive_elimination->product boronic_acid Ar-B(OH)2 (this compound) boronic_acid->transmetalation protodeboronation Protodeboronation boronic_acid->protodeboronation H+ or OH- homocoupling Homocoupling boronic_acid->homocoupling Pd(0), O2 protodeboronation_product Ar-H protodeboronation->protodeboronation_product homocoupling_product Ar-Ar homocoupling->homocoupling_product

Caption: Catalytic cycle and common side reactions.

References

preventing deboronation of (3-Bromo-2,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Bromo-2,5-dimethylphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, with a primary focus on preventing deboronation in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem for this compound?

A1: Deboronation, specifically protodeboronation, is a common undesirable side reaction where the C-B (carbon-boron) bond in a boronic acid is cleaved and replaced with a C-H (carbon-hydrogen) bond.[1] For this compound, this results in the formation of 1-bromo-2,5-dimethylbenzene, an impurity that can complicate purification and lower the yield of the desired biaryl product. The steric hindrance from the two methyl groups ortho to the bromine and meta to the boronic acid group can make the desired coupling reaction slower, giving more time for competing deboronation to occur.

Q2: What are the primary factors that promote the deboronation of this compound?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (basic conditions): While a base is necessary to activate the boronic acid for the Suzuki-Miyaura coupling, excessively basic conditions can also promote deboronation.[1]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired deboronation.

  • Presence of Water: Water can act as a proton source for deboronation. While aqueous solvent mixtures are common in Suzuki couplings, a high water content can be detrimental.

  • Prolonged Reaction Times: Longer exposure to reaction conditions increases the likelihood of boronic acid decomposition.

  • Inefficient Catalytic System: A slow or inefficient catalyst for the main reaction can allow the competing deboronation pathway to become more significant.

Q3: How can I detect and quantify the extent of deboronation in my reaction?

A3: The primary byproduct of protodeboronation of this compound is 1-bromo-2,5-dimethylbenzene. You can monitor its formation using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick qualitative method to visualize the consumption of starting materials and the formation of the product and the less polar deboronated byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the volatile 1-bromo-2,5-dimethylbenzene.

  • High-Performance Liquid Chromatography (HPLC): Allows for accurate quantification of the starting material, the desired product, and the deboronated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can be used to determine the ratio of the desired product to the deboronated byproduct by integrating characteristic signals.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy to minimize premature deboronation.[2] Common alternatives include:

  • Potassium Trifluoroborate Salts (ArBF₃K): These are crystalline, air-stable solids that are generally more robust than the corresponding boronic acids and can slowly release the boronic acid under reaction conditions.[3]

  • MIDA Boronates: These are highly stable, crystalline derivatives that can be purified by chromatography and are compatible with a wide range of reaction conditions. They undergo a slow, controlled release of the boronic acid during the coupling reaction.[3][4]

  • Pinacol Esters: While more stable than the free boronic acid, their stability can be nuanced. However, they are a common and often effective choice.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in Suzuki-Miyaura coupling reactions.

Problem 1: Low Yield of the Desired Biaryl Product and Significant Deboronation

Symptoms:

  • TLC/LC-MS analysis shows a significant amount of the starting aryl halide remaining and/or a major byproduct corresponding to the deboronated arene (1-bromo-2,5-dimethylbenzene).

  • The isolated yield of the desired product is low.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Reaction conditions are too harsh. Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.
The base is too strong or in excess. Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) instead of strong bases like NaOH or KOH. Use the minimum effective amount of base (typically 2-3 equivalents).
High water content in the solvent. Use anhydrous solvents and minimize the amount of water in the reaction mixture. If a co-solvent is necessary, consider using a higher ratio of organic solvent to water (e.g., 10:1 Dioxane:Water).
Inefficient catalyst system. For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2]
Premature decomposition of the boronic acid. Convert the boronic acid to a more stable derivative such as a potassium trifluoroborate salt or a MIDA boronate.[3][4]
Problem 2: Formation of Homocoupled Byproduct

Symptoms:

  • Analysis of the crude reaction mixture shows the presence of a symmetrical biaryl derived from the coupling of two molecules of this compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of oxygen in the reaction. Ensure the reaction mixture and solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Inefficient reduction of Pd(II) to Pd(0). If using a Pd(II) precatalyst, ensure the conditions are suitable for its efficient reduction to the active Pd(0) species. Alternatively, start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
Suboptimal ligand choice. Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deboronation

This protocol is designed for the coupling of this compound with an aryl bromide, employing a high-activity catalyst system to favor the desired reaction over deboronation.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 (buchwald precatalyst) (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Add anhydrous 1,4-dioxane and degassed water via syringe (e.g., a 10:1 ratio, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 1-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation of the Potassium Trifluoroborate Salt

This protocol describes the conversion of this compound to its more stable potassium trifluoroborate salt.[3]

Materials:

  • This compound (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (4.0 equiv)

  • Methanol

  • Water

  • Acetone

Procedure:

  • Dissolve this compound in methanol in a flask.

  • In a separate flask, prepare a saturated aqueous solution of KHF₂.

  • Add the KHF₂ solution to the boronic acid solution with stirring.

  • Stir the mixture at room temperature for 1-2 hours. A precipitate should form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water, then with cold acetone.

  • Dry the resulting white solid under vacuum to yield (3-Bromo-2,5-dimethylphenyl)trifluoroborate potassium salt. This salt can be used in Suzuki-Miyaura reactions under appropriate conditions.

Visualizations

Deboronation_Pathway A This compound B Suzuki-Miyaura Coupling Product A->B Desired Pathway C Deboronated Byproduct (1-Bromo-2,5-dimethylbenzene) A->C Undesired Pathway (Deboronation) Catalyst Pd Catalyst, Base Catalyst->A ProtonSource Proton Source (e.g., H₂O) ProtonSource->A

Caption: Competing pathways for this compound in a Suzuki-Miyaura reaction.

Troubleshooting_Logic Start Low Yield / High Deboronation Check_Conditions Are reaction conditions too harsh (temp, time)? Start->Check_Conditions Optimize_Conditions Lower temperature, shorten reaction time Check_Conditions->Optimize_Conditions Yes Check_Base Is the base too strong? Check_Conditions->Check_Base No Optimize_Conditions->Check_Base Change_Base Use weaker base (K₃PO₄, Cs₂CO₃) Check_Base->Change_Base Yes Check_Catalyst Is the catalyst inefficient? Check_Base->Check_Catalyst No Change_Base->Check_Catalyst Change_Catalyst Use bulky ligand catalyst (e.g., XPhos Pd G3) Check_Catalyst->Change_Catalyst Yes Consider_Derivative Convert to more stable derivative (BF₃K, MIDA) Check_Catalyst->Consider_Derivative No Change_Catalyst->Consider_Derivative End Improved Yield Consider_Derivative->End

Caption: A logical workflow for troubleshooting low yields due to deboronation.

References

Technical Support Center: Suzuki-Miyaura Coupling of (3-Bromo-2,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize the homocoupling of (3-Bromo-2,5-dimethylphenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Issue 1: Significant Formation of Homocoupled Byproduct

If you observe a significant amount of the homocoupled dimer of this compound, consider the following troubleshooting steps.

Potential Cause Recommended Action
Presence of Dissolved Oxygen 1a. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes.[1][2] 1b. For more effective oxygen removal, perform three to five freeze-pump-thaw cycles.[2][3]
Use of a Palladium(II) Precatalyst 2a. Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[3][4] Pd(II) sources can directly promote homocoupling during their in-situ reduction to the active Pd(0) state.[3][4] 2b. If using a Pd(II) precatalyst is necessary, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) without consuming the boronic acid.[1][5][6]
Suboptimal Reaction Conditions 3a. Base Selection: The choice of base is critical. Screen different bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[3] Stronger bases can sometimes promote side reactions.[7] 3b. Solvent Choice: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are often effective at minimizing homocoupling.[4] The addition of some water is often necessary to dissolve the base, but excessive water can promote homocoupling.[3] 3c. Slow Addition: Add the this compound solution dropwise over 30-60 minutes. This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.[3]
High Reaction Temperature 4. Optimize the reaction temperature. While heating is often required, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Suzuki-Miyaura reaction?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. This process consumes the boronic acid starting material and the palladium catalyst, leading to a reduced yield of the desired cross-coupled product and complicating the purification process.[2][3]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main factors that promote homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid.[3] Pd(II) precatalysts can also directly react with the boronic acid to generate the homocoupled product during the process of being reduced to the active Pd(0) species.[3][4]

Q3: How does the choice of palladium catalyst influence homocoupling?

A3: The palladium source significantly impacts the extent of homocoupling. Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are generally preferred as they can directly enter the catalytic cycle without needing a reduction step that can be mediated by the homocoupling of the boronic acid.[4] Conversely, Pd(II) salts such as Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[4]

Q4: What is the role of the base in minimizing homocoupling?

A4: The base is essential for activating the boronic acid to facilitate transmetalation in the Suzuki-Miyaura catalytic cycle.[8][9] However, the choice and concentration of the base can also influence side reactions. While a base is necessary, a highly concentrated or very strong base can sometimes promote unwanted side reactions, including boronic acid decomposition.[3][7] It is often necessary to screen different bases to find the optimal conditions for a specific substrate.[4]

Q5: Can the quality of the boronic acid affect the reaction?

A5: Yes, the quality of the boronic acid is crucial. Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[7] They can also form trimeric anhydrides known as boroxines.[7] Using high-purity boronic acids or more stable derivatives like pinacol boronate esters can lead to more consistent results and fewer side products.[7]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling
  • Reaction Setup: In a Schlenk flask under a positive pressure of an inert gas (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the selected base (e.g., K₂CO₃, 2.0 equiv.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Procedure with Slow Addition of Boronic Acid
  • Initial Setup: In a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the base (2.0 equiv.), and the palladium catalyst (1-5 mol%). Add the degassed solvent.

  • Boronic Acid Preparation: In a separate flask, dissolve the this compound (1.2 equiv.) in a minimal amount of the degassed solvent.

  • Slow Addition: Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.[3]

  • Reaction and Work-up: Proceed with heating, monitoring, and work-up as described in Protocol 1.

Visualizations

Suzuki_Homocoupling_Pathway A Aryl Halide (Ar-X) Pd_cycle Oxidative Addition A->Pd_cycle B This compound (Ar'-B(OH)₂) Transmetalation Transmetalation B->Transmetalation Homocoupling_Product Homocoupling Byproduct (Ar'-Ar') B->Homocoupling_Product Pd0 Pd(0)Lₙ Pd0->Pd_cycle Oxygen O₂ Pd0->Oxygen ArPdX Ar-Pd(II)-X Pd_cycle->ArPdX ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime Reductive_Elimination Reductive Elimination ArPdAr_prime->Reductive_Elimination Reductive_Elimination->Pd0 Regenerated Catalyst Product Desired Product (Ar-Ar') Reductive_Elimination->Product Homocoupling_Pathway Homocoupling Pathway Base Base Base->Transmetalation PdII Pd(II) Oxygen->PdII Oxidizes PdII->Homocoupling_Product

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting_Workflow Start Low Yield / Suspected Homocoupling Step1 Step 1: Enhance Degassing (Freeze-Pump-Thaw or extensive sparging) Start->Step1 Step2 Step 2: Evaluate Palladium Source (Switch from Pd(II) to Pd(0) or add reducing agent) Step1->Step2 If issue persists End Problem Resolved Monitor Improvement Step1->End Step3 Step 3: Optimize Reaction Conditions (Base, Solvent, Temperature) Step2->Step3 If issue persists Step2->End Step4 Step 4: Modify Reagent Addition (Slow addition of boronic acid) Step3->Step4 If issue persists Step3->End Step4->End Persists If issue persists

Caption: A logical workflow for troubleshooting low yields due to homocoupling.

References

Technical Support Center: Optimizing Hindered Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with hindered Suzuki-Miyaura cross-coupling reactions. The focus is on optimizing reaction temperature and other critical parameters to achieve desired product yields.

Frequently Asked Questions (FAQs)

Q1: My hindered Suzuki coupling reaction shows low to no conversion. What is the first parameter I should investigate?

A1: For sterically demanding Suzuki couplings, the primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature.[1] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1] Switching to a bulkier, more electron-rich ligand is the most critical first step.[1]

Q2: What is the ideal temperature range for a hindered Suzuki coupling, and how does it affect the reaction?

A2: Sterically hindered couplings often require more forcing conditions, meaning higher temperatures are typically necessary to overcome the activation energy barriers.[1][2] If a reaction is sluggish at a standard temperature of 80 °C, consider increasing it to 100-110 °C, or even up to 140 °C, depending on the solvent's boiling point.[1][2] However, excessively high temperatures can lead to side reactions like protodeboronation.[3] A systematic temperature optimization is often necessary.

Q3: How do I choose the right ligand for a high-temperature, hindered Suzuki coupling?

A3: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, RuPhos, XPhos), are excellent choices for promoting the oxidative addition and reductive elimination steps in hindered couplings.[1] For extremely hindered substrates, such as those forming tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME may offer superior performance.[1] N-Heterocyclic Carbene (NHC) ligands are also highly effective and offer great stability at elevated temperatures.[1]

Q4: Can the choice of base and solvent influence the optimal reaction temperature?

A4: Absolutely. The base and solvent work in concert and their choice is critical.

  • Bases: Potassium phosphate (K₃PO₄) is a reliable and often effective base for hindered couplings.[1][2] For less reactive partners, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1]

  • Solvents: Anhydrous, aprotic solvents are preferred. Toluene and dioxane are common choices that allow for higher reaction temperatures.[1] For particularly challenging couplings, higher-boiling solvents like xylenes can be used to further increase the reaction temperature.[1]

Q5: What are common side reactions at elevated temperatures, and how can I minimize them?

A5: The most common side reaction at high temperatures is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[3][4] To minimize this:

  • Use fresh, high-purity boronic acid or consider more stable derivatives like MIDA boronates.[4][5]

  • Employ milder bases like K₃PO₄ or Cs₂CO₃.[4]

  • Optimize for the shortest possible reaction time at the effective temperature.[4]

  • Ensure a strictly inert atmosphere to prevent oxidation of the catalyst and ligands.[4]

Troubleshooting Guide

Issue: Low to No Product Yield

This guide provides a systematic approach to troubleshooting failed or low-yielding hindered Suzuki coupling reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield reagent_quality Step 1: Verify Reagent Quality - Aryl Halide Purity (NMR, GC-MS) - Boronic Acid Stability (check for protodeboronation) - Freshness of Base and Catalyst - Anhydrous & Degassed Solvent start->reagent_quality setup_check Step 2: Inspect Reaction Setup - Adequate Degassing (e.g., freeze-pump-thaw) - Positive Inert Atmosphere (N2 or Ar) - Accurate Temperature Control reagent_quality->setup_check If reagents are fine catalyst_system Step 3: Evaluate Catalyst System - Switch to Bulky Ligand (e.g., SPhos, XPhos) - Increase Catalyst Loading (e.g., 1 to 3 mol%) setup_check->catalyst_system If setup is correct conditions_optimization Step 4: Optimize Reaction Conditions - Increase Temperature (e.g., 80°C to 110°C+) - Screen Different Bases (e.g., K3PO4, Cs2CO3) - Screen Different Solvents (e.g., Toluene, Dioxane) catalyst_system->conditions_optimization If still no improvement success Successful Reaction conditions_optimization->success

Caption: Troubleshooting workflow for low product yield in hindered Suzuki coupling.

Data Presentation: Temperature and Condition Optimization

The following tables summarize data from literature, showcasing the effect of different reaction parameters on the yield of hindered Suzuki couplings.

Table 1: Effect of Temperature on Yield

EntryCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃L1K₂CO₃THF50166
2Pd₂(dba)₃L1K₂CO₃THF60185

Data adapted from a study on hindered substrates, where L1 is a specific phosphine ligand.[6]

Table 2: Optimization of Base for a Hindered Coupling

EntryBaseYield (%)
1K₂CO₃85
2Cs₂CO₃71
3NaOH50
4K₃PO₄80

Reaction Conditions: Pd₂(dba)₃, Ligand L1, THF, 60 °C, 1 h.[2]

Experimental Protocols

Protocol 1: General Procedure for a Hindered Suzuki Coupling

This is a general guideline and requires optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos) (e.g., 0.04 mmol, 4 mol%)

  • Hindered aryl bromide (1.0 mmol, 1.0 equiv)

  • Hindered boronic acid (1.5 mmol, 1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane) (5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, the bulky phosphine ligand, the hindered aryl bromide, the hindered boronic acid, and K₃PO₄.[2]

  • Add the anhydrous, degassed solvent to the flask.[2]

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C).[2]

  • Monitor the reaction progress by TLC or GC-MS over a period of 12-24 hours.[2]

  • Upon completion, cool the reaction to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.[2]

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting. Steric hindrance can impede any of the key steps, particularly oxidative addition and reductive elimination.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_complex R1-Pd(II)L_n-X pd0->pd2_complex transmetalation_complex R1-Pd(II)L_n-R2 pd2_complex->transmetalation_complex tm_label Transmetalation transmetalation_complex->pd0 product R1-R2 transmetalation_complex->product re_label Reductive Elimination oa_label Oxidative Addition reactant1 R1-X reactant1->pd2_complex reactant2 R2-B(OR)2 reactant2->transmetalation_complex base Base base->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Catalyst Poisoning in Reactions with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving substituted boronic acids. Catalyst poisoning and other side reactions can significantly impact yield and purity, and this resource is designed to help you diagnose and resolve these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is failing or giving low yields. What are the most common initial checks I should perform?

A1: When a Suzuki-Miyaura coupling reaction performs poorly, a systematic check of your reagents and reaction setup is the best first step. Key areas to investigate include:

  • Reagent Quality:

    • Boronic Acid Stability: Boronic acids, particularly those with electron-withdrawing groups or certain heterocyclic structures (e.g., 2-pyridyl), can be prone to degradation through protodeboronation.[1][2][3] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates can mitigate this issue.[4][5]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure they are fresh and have been stored under an inert atmosphere. The formation of palladium black is a common indicator of catalyst decomposition.[6]

    • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents to prevent catalyst oxidation.[4] Ensure the base is of high purity and appropriate for your substrate.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[4] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions like protodeboronation.[7] Optimization of the reaction temperature is often necessary.

Q2: I suspect protodeboronation is a major side reaction. How can I minimize it?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common issue, especially with electron-deficient or heteroaromatic boronic acids.[1][3] Here are some strategies to minimize this side reaction:

  • Choice of Base: The nature and strength of the base can significantly influence the rate of protodeboronation. Milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[7][8]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate can protect it from premature decomposition.[1][4] These reagents often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[1][3]

  • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation.[9] Employing anhydrous conditions can be beneficial.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[7]

Q3: My reaction involves a 2-pyridylboronic acid and is not working well. What are the specific challenges and solutions for this substrate?

A3: The "2-pyridyl problem" is a well-documented challenge in Suzuki-Miyaura couplings.[2] The nitrogen atom at the 2-position can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] Additionally, 2-pyridylboronic acid is highly susceptible to protodeboronation.[2][3]

To overcome these issues:

  • Use Stabilized Boron Reagents: Instead of the free boronic acid, use more stable derivatives like MIDA boronates or organotrifluoroborates.[1][3]

  • Select Appropriate Ligands: Bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective.[2] These ligands can promote the desired catalytic cycle and minimize catalyst poisoning.

  • Employ a Suitable Base: Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in these couplings.[2]

Q4: My reaction with a sterically hindered boronic acid is very slow. How can I improve the reaction rate and yield?

A4: Steric hindrance around the boronic acid group can significantly slow down the transmetalation step in the catalytic cycle, leading to low yields.[10] To address this:

  • Utilize Bulky, Electron-Rich Ligands: Buchwald-type ligands are excellent choices for sterically demanding substrates as they can accelerate the key steps of the catalytic cycle.[10][11]

  • Employ Stronger Bases: A stronger base like K₃PO₄ or Cs₂CO₃ can facilitate the challenging transmetalation step.[12]

  • Increase Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier associated with hindered substrates.[12]

  • Use a More Active Catalyst System: Modern, well-defined palladium precatalysts can provide higher activity and stability.[12]

Troubleshooting Guides

Problem: Low or No Product Formation

This guide provides a step-by-step approach to diagnosing and solving issues related to low or no conversion in your Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Low/No Product Observed reagent_check Step 1: Verify Reagent Quality - Boronic acid/ester purity and stability - Aryl halide purity - Catalyst and ligand activity - Base and solvent purity/dryness start->reagent_check condition_check Step 2: Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Adequate stirring? reagent_check->condition_check Reagents OK optimization Step 4: Systematic Optimization - Screen different ligands - Screen different bases - Vary solvent and temperature - Consider a more stable boronic acid derivative reagent_check->optimization Reagents faulty side_reaction_check Step 3: Analyze for Side Products - Protodeboronation of boronic acid? - Homocoupling of boronic acid? - Decomposition of starting materials? condition_check->side_reaction_check Conditions Correct condition_check->optimization Conditions incorrect side_reaction_check->optimization Side reactions identified success Reaction Successful optimization->success Optimization leads to product failure Consult further literature or technical support optimization->failure Optimization fails

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

Data Presentation: Quantitative Comparison of Reaction Components

The following tables provide a summary of quantitative data from the literature to guide the selection of catalysts, ligands, and bases for challenging Suzuki-Miyaura couplings.

Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 2-Pyridylboronates

LigandPalladium SourceBaseSolventTemperature (°C)Yield (%)Reference
PPh₃Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O100Moderate[2]
XPhos Pd₂(dba)₃K₃PO₄Dioxane110High (often >90%) [2][13]
SPhos Pd₂(dba)₃K₃PO₄Dioxane110High (often >90%) [13]
RuPhosPd₂(dba)₃K₃PO₄Dioxane110High[2]

Note: Yields are highly substrate-dependent. Buchwald-type ligands like XPhos and SPhos generally provide superior results for this challenging substrate class.

Table 2: Effect of Base on the Yield of Suzuki-Miyaura Coupling Reactions

BaseTypical SubstratesSolvent SystemGeneral OutcomeReference(s)
Na₂CO₃Standard aryl boronic acids and aryl bromidesDioxane/H₂O, Toluene/H₂OGood yields for unchallenging couplings[14][15]
K₃PO₄ Electron-deficient or sterically hindered boronic acids, 2-pyridylboronatesDioxane, Toluene, THFOften provides higher yields for challenging substrates [2][7][16]
Cs₂CO₃Challenging couplings where other bases failDioxane, Toluene, THFHighly effective but more expensive[7]
KFSubstrates with base-sensitive functional groupsTHFMild conditions, can be slower[17]

Note: The choice of base should be tailored to the specific substrates and functional groups present.

Experimental Protocols

Protocol 1: General Procedure for a Troubleshooting Experiment (Ligand and Base Screening)

This protocol is designed for the systematic screening of ligands and bases when a Suzuki-Miyaura reaction is failing.

  • Preparation of Stock Solutions:

    • In an inert atmosphere glovebox, prepare separate stock solutions of your aryl halide and boronic acid (or its stable derivative) in an anhydrous, degassed solvent (e.g., dioxane).

    • Prepare stock solutions of the bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in either degassed water or as a slurry in the reaction solvent for anhydrous conditions.

  • Reaction Setup:

    • In an array of reaction vials, dispense the desired palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand to be tested (e.g., XPhos, SPhos, PPh₃, 4 mol %).

    • To each vial, add the aryl halide and boronic acid stock solutions.

    • Add the respective base solution to each vial.

    • Seal the vials and place them in a preheated reaction block.

  • Reaction and Analysis:

    • Stir the reactions at the desired temperature for a set period (e.g., 12-24 hours).

    • After cooling, quench a small aliquot from each reaction vial and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.

Protocol 2: Suzuki-Miyaura Coupling of a 2-Pyridylboronic Acid Derivative

This protocol is optimized for the challenging coupling of 2-pyridylboronates, employing a stable MIDA boronate derivative and a Buchwald-type ligand.[5]

  • Reagent Preparation:

    • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the 2-pyridyl MIDA boronate (1.2 equiv), the aryl halide (1.0 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd), and the ligand (e.g., XPhos, 4 mol %).

  • Solvent Addition and Degassing:

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Subject the mixture to three cycles of vacuum and backfilling with the inert gas to ensure an oxygen-free environment.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Catalyst Poisoning and Deactivation Pathways

The following diagram illustrates the primary mechanisms through which a palladium catalyst can be poisoned or deactivated in the presence of substituted boronic acids, particularly those containing heteroatoms.

Catalyst_Poisoning Catalyst Poisoning & Deactivation Pathways cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd InactiveComplex [Pd(0)L_n(Heteroatom)] (Inactive Complex) Pd0->InactiveComplex Coordination PdBlack Palladium Black (Decomposition) Pd0->PdBlack Decomposition InactivePdII Inactive Pd(II) Species Pd0->InactivePdII Oxidation ArPdX Ar-Pd(II)-X(L)_n OxAdd->ArPdX Transmetal Transmetalation (R-B(OR)2) ArPdX->Transmetal ArPdR Ar-Pd(II)-R(L)_n Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R (Product) RedElim->Product Product->Pd0 Heteroatom Coordinating Heteroatom (e.g., N in 2-pyridyl) Heteroatom->InactiveComplex Oxidation Oxidation by O2 Oxidation->InactivePdII

Caption: Mechanisms of palladium catalyst deactivation in Suzuki-Miyaura coupling.

Troubleshooting Logic for Protodeboronation

This diagram outlines a decision-making process for addressing suspected protodeboronation of the boronic acid.

Protodeboronation_Troubleshooting start Suspected Protodeboronation check_base Is a strong base (e.g., NaOH) being used? start->check_base change_base Switch to a milder base (e.g., K3PO4, K2CO3) check_base->change_base Yes check_boronic_acid Is the boronic acid electron-deficient or a heteroaryl? check_base->check_boronic_acid No re_evaluate Re-evaluate reaction outcome change_base->re_evaluate use_stable_derivative Use a more stable derivative (e.g., MIDA boronate, pinacol ester) check_boronic_acid->use_stable_derivative Yes check_conditions Are reaction time and temperature high? check_boronic_acid->check_conditions No use_stable_derivative->re_evaluate optimize_conditions Reduce reaction time and/or temperature check_conditions->optimize_conditions Yes check_conditions->re_evaluate No optimize_conditions->re_evaluate

Caption: A troubleshooting guide for mitigating protodeboronation.

References

purification of Suzuki coupling products from boronic acid impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Suzuki coupling products from boronic acid impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted boronic acid from my Suzuki coupling reaction mixture?

A1: The most common and effective methods for removing residual boronic acid include:

  • Aqueous Basic Wash (Liquid-Liquid Extraction): This is often the first line of defense. Boronic acids are weakly acidic and can be converted into their corresponding boronate salts by washing the organic reaction mixture with an aqueous basic solution (e.g., NaOH, Na₂CO₃, or K₂CO₃).[1][2] These salts are highly soluble in the aqueous layer and can be easily separated from the desired product, which typically remains in the organic layer.[1][2]

  • Column Chromatography: Silica gel or alumina chromatography can be effective for separating the desired product from boronic acid impurities.[3][4] However, challenges such as streaking or decomposition of the boronic acid on the column can occur.[3] Reverse-phase chromatography (C18) is an alternative if normal-phase is unsuccessful.[3]

  • Scavenger Resins: Solid-supported scavenger resins offer a highly selective method for removing boronic acids. Resins functionalized with groups like diethanolamine (DEAM), diols, or guanidine can effectively bind to and remove boronic acid impurities from the reaction mixture through simple filtration.[5][6][7]

  • Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification technique.[4][8] Finding a suitable solvent system where the product and the boronic acid impurity have significantly different solubilities at different temperatures is key to successful purification.[3]

Q2: My product is also acidic/basic. How can I use an aqueous wash without losing my product?

A2: This is a common challenge. If your product has acidic or basic properties, a simple acid-base extraction might not be selective. Here are some strategies:

  • Careful pH Adjustment: If there is a sufficient pKa difference between your product and the boronic acid, you might be able to selectively extract the boronic acid by carefully controlling the pH of the aqueous wash. This often requires experimentation with different bases and pH values.

  • Protecting Groups: If your product's acidic or basic functionality is not required for the Suzuki coupling, consider using a protecting group. For instance, an acidic product could be converted to a t-butyl ester, which would likely remain in the organic phase during a basic wash to remove the boronic acid.[2]

  • Alternative Purification Methods: If an aqueous wash is not feasible, prioritize other methods like chromatography, scavenger resins, or recrystallization.

Q3: I'm seeing a significant amount of boronic acid homocoupling byproduct. How can I minimize this?

A3: Homocoupling of boronic acids to form biaryl byproducts is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[9][10] To minimize this:

  • Thorough Degassing: Ensure your reaction mixture, solvents, and reagents are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas like nitrogen or argon through the solution or by using freeze-pump-thaw cycles.[9]

  • Use of a Reducing Agent: The addition of a mild reducing agent can help to keep the palladium in its active Pd(0) state, thus suppressing the Pd(II)-mediated homocoupling pathway.[9][11]

  • Control of Reaction Stoichiometry: Using a slight excess of the aryl halide can help to ensure that the boronic acid is fully consumed in the desired cross-coupling reaction.[2]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Boronic acid impurity remains after aqueous basic wash. Insufficiently basic wash solution.Increase the concentration or strength of the basic solution (e.g., from 1M Na₂CO₃ to 1M NaOH). Perform multiple extractions.[3]
Emulsion formation during extraction.Add brine to the separatory funnel to help break the emulsion.
Product is also extracted into the aqueous layer.The product may be too polar or have acidic/basic properties. Consider using a less polar extraction solvent or explore alternative purification methods like chromatography or scavenger resins.
Streaking or poor separation during silica gel chromatography. Boronic acid interacting strongly with the silica gel.Consider using neutral alumina instead of silica gel.[4] Alternatively, you can try a different solvent system, for example, a mixture of dichloromethane and methanol.[2] Reverse-phase chromatography is also a viable option.[3]
Low recovery of the desired product after purification. Product decomposition on silica gel.Minimize the time the product is on the column. Use a less acidic grade of silica gel or switch to a different purification method like recrystallization or using scavenger resins.
Product co-elutes with impurities.Optimize the chromatography conditions by trying different solvent systems or gradients.[12]
Scavenger resin is not effectively removing the boronic acid. Incorrect type or amount of scavenger resin.Ensure the chosen scavenger resin is appropriate for boronic acid removal (e.g., DEAM or diol-based).[5][6][7] Use a sufficient excess of the resin.
Insufficient reaction time or mixing with the resin.Allow for adequate stirring and contact time between the reaction mixture and the scavenger resin as per the manufacturer's protocol.
Difficulty finding a suitable recrystallization solvent. Similar solubility of the product and boronic acid impurity.Experiment with a variety of single and mixed solvent systems.[3][4] Techniques like slow evaporation or vapor diffusion may also be effective.

Experimental Protocols

Protocol 1: Aqueous Basic Wash for Boronic Acid Removal
  • Reaction Quenching: After the Suzuki coupling reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The boronic acid will be converted to its boronate salt and dissolve in the aqueous layer.

  • Wash: Drain the aqueous layer. Wash the organic layer again with the aqueous basic solution to ensure complete removal of the boronic acid.

  • Final Wash: Wash the organic layer with water and then with brine to remove any remaining base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification using a Scavenger Resin
  • Resin Selection: Choose a scavenger resin specifically designed for boronic acid removal, such as a diethanolamine (DEAM) or diol functionalized resin.[5][6][7]

  • Resin Preparation: Swell the resin in a suitable solvent according to the manufacturer's instructions.

  • Scavenging: Add the crude reaction mixture (dissolved in a suitable solvent) to the swollen resin.

  • Agitation: Stir or shake the mixture for the recommended amount of time to allow for complete binding of the boronic acid to the resin.

  • Filtration: Filter the mixture to remove the resin. The filtrate contains the purified product.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates.

  • Concentration: Concentrate the combined filtrates under reduced pressure to obtain the purified product.

Visual Guides

experimental_workflow cluster_reaction Suzuki Coupling Reaction cluster_workup Purification Workup cluster_product Final Product reaction Aryl Halide + Boronic Acid + Pd Catalyst + Base extraction Aqueous Basic Wash (e.g., 1M Na₂CO₃) reaction->extraction Crude Mixture chromatography Column Chromatography (Silica or Alumina) extraction->chromatography scavenger Scavenger Resin (e.g., DEAM resin) chromatography->scavenger recrystallization Recrystallization scavenger->recrystallization product Purified Suzuki Coupling Product recrystallization->product

Caption: General workflow for the purification of Suzuki coupling products.

troubleshooting_guide start Impurity Detected: Boronic Acid q1 Is the product acidic? start->q1 extraction Perform Aqueous Basic Wash q1->extraction No chromatography Column Chromatography (Silica/Alumina/C18) q1->chromatography Yes end Pure Product extraction->end scavenger Use Scavenger Resin (DEAM, Diol) chromatography->scavenger recrystallization Recrystallization scavenger->recrystallization recrystallization->end

Caption: Decision tree for troubleshooting boronic acid impurity removal.

References

Technical Support Center: Palladium Removal in Reactions with (3-Bromo-2,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (3-Bromo-2,5-dimethylphenyl)boronic acid and facing challenges with palladium residue removal from their reactions.

Troubleshooting Guide

Effectively removing palladium catalysts is crucial for the purity and safety of the final product, especially in pharmaceutical applications where strict limits on elemental impurities are enforced.[1][2][3][4][5] This guide addresses common issues encountered during the purification of products from palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, involving this compound.

Problem 1: High levels of palladium remain after initial filtration.

  • Possible Cause: The palladium may be in a soluble form or as fine black particles that pass through standard filter paper.

  • Solution:

    • Filtration through Celite®: A simple and effective first step is to filter the reaction mixture through a pad of Celite®. This helps to trap fine, insoluble palladium particles.[6][7][8]

    • Solvent Choice: Ensure the solvent used for filtration is appropriate for your product's solubility while minimizing the solubility of palladium species.[6][7]

Problem 2: Palladium contamination persists after column chromatography.

  • Possible Cause: Soluble palladium species can co-elute with the product during chromatography, especially if they have similar polarities.[9]

  • Solution:

    • Use of Metal Scavengers: This is often the most effective method for removing soluble palladium.[9] Various types of scavengers are available, including functionalized silica gels, polymer-based resins, and activated carbon.[2][10][11][12][13]

    • Recrystallization: If the product is a solid, recrystallization can be a powerful technique to leave palladium impurities behind in the mother liquor.[9]

Problem 3: The chosen palladium scavenger is inefficient.

  • Possible Cause: The efficiency of a scavenger can be influenced by several factors including the palladium's oxidation state, the solvent system, temperature, and the presence of other coordinating species in the reaction mixture.[12]

  • Solution:

    • Screen Different Scavengers: It may be necessary to screen a variety of scavengers to find the most effective one for your specific reaction conditions.[12] Thiol, amine, and phosphine-based scavengers are common choices.[6]

    • Optimize Conditions: Adjusting the temperature, reaction time with the scavenger, and the amount of scavenger used can improve its performance.[14]

Problem 4: Loss of product during the scavenging process.

  • Possible Cause: The product may adsorb onto the scavenger material, particularly with activated carbon or some functionalized silicas.[12][15]

  • Solution:

    • Minimize Scavenger Amount: Use the minimum effective amount of scavenger.

    • Thorough Washing: After scavenging, wash the solid scavenger with a fresh portion of the solvent to recover any adsorbed product.

    • Select a More Specific Scavenger: Some scavengers have a higher affinity for palladium and a lower affinity for organic products.[12]

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptable limits for palladium residues in pharmaceutical products?

A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities. For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the active pharmaceutical ingredient (API).[9][16] For parenteral drugs, the limit is much stricter, at 1 ppm.[9]

Q2: How can I quantify the amount of residual palladium in my sample?

A2: The most common and accurate methods for quantifying trace levels of palladium are inductively coupled plasma-mass spectrometry (ICP-MS) and atomic absorption (AA) spectroscopy.[17] X-ray fluorescence (XRF) is another technique that can be used.[1][17] For rapid, in-process checks, colorimetric or fluorimetric test kits are also available.[17][18]

Q3: Are there any specific challenges related to removing palladium from reactions with this compound?

A3: While there is no specific literature detailing unique challenges with this particular boronic acid, its structure suggests some general considerations. The presence of the bromo-substituent and the dimethyl groups may influence the polarity and solubility of the resulting product, which in turn can affect the choice of solvents and purification methods. As with any Suzuki-Miyaura reaction, the choice of palladium catalyst, ligands, and reaction conditions will impact the nature of the residual palladium species and thus the most effective removal strategy.

Q4: What are the main types of palladium scavengers and how do they work?

A4:

  • Functionalized Silica Gels (e.g., SiliaMetS®): These are silica particles with functional groups like thiols, thiourea, or amines that chelate and bind to palladium.[10][12][19][20][21] They are highly effective and offer good selectivity.[10]

  • Polymer-Supported Scavengers (Resins): These are organic polymers functionalized with metal-binding groups.[11][13][22] They are also very effective and can be easily filtered off.

  • Activated Carbon: This is a cost-effective option that can adsorb palladium species.[12][15][23][24] However, it can sometimes lead to product loss due to non-specific adsorption.[15]

  • Precipitating Agents: Reagents like 2,4,6-trimercapto-s-triazine (TMT) can be added to form an insoluble complex with palladium, which is then removed by filtration.[6]

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of various palladium scavenging methods reported in the literature for Suzuki-Miyaura and other cross-coupling reactions. While not specific to this compound, this data provides a general benchmark for expected performance.

Scavenging MethodInitial Pd (ppm)Final Pd (ppm)Reference
Polymer-bound ethylenediamines2000-3000100-300[22]
SiliaMetS® Thiol or Thiourea2400≤ 16[10]
MP-TMT Resin (high loading)33,000< 200[13]
MP-TMT Resin (typical loading)500-800< 10[13]
Darco® KB-B Activated Carbon300< 1[12]
Si-TMT223920[12]

Experimental Protocols

Protocol 1: Palladium Removal using Functionalized Silica Scavenger (Batch Method)

  • Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Selection: Dissolve the crude product in a suitable organic solvent. The choice of solvent can impact scavenger efficiency.[6]

  • Scavenger Addition: Add the functionalized silica scavenger (e.g., SiliaMetS® Thiol or Thiourea) to the solution. A typical starting point is 2-4 equivalents relative to the initial amount of palladium catalyst.[14]

  • Stirring: Stir the mixture at room temperature. The required time can range from 15 minutes to several hours.[14] Heating can sometimes accelerate the process.

  • Filtration: Remove the scavenger by filtration through a sintered funnel or a pad of Celite®.

  • Washing: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the product for residual palladium content using ICP-MS or another suitable method.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A common starting amount is 0.2 wt% relative to the crude product.[12]

  • Stirring: Stir the suspension. This may require several hours (e.g., 18 hours) and gentle heating (e.g., 45 °C) for optimal results.[12]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to remove completely.

  • Concentration: Concentrate the filtrate to yield the purified product.

  • Analysis: Determine the final palladium concentration.

Visualizations

Experimental_Workflow start Crude Reaction Mixture (Post-Suzuki Coupling) workup Aqueous Work-up start->workup dissolution Dissolve in Organic Solvent workup->dissolution scavenging Add Scavenger (e.g., Silica-Thiol, Activated Carbon) & Stir dissolution->scavenging filtration Filter to Remove Scavenger scavenging->filtration concentration Concentrate Filtrate filtration->concentration analysis Analyze for Residual Pd (ICP-MS) concentration->analysis end Purified Product analysis->end

Caption: Experimental workflow for palladium residue removal.

Troubleshooting_Logic start High Pd after initial work-up? celite Filter through Celite® start->celite Yes check1 Pd still high? start->check1 No (Check anyway) celite->check1 scavenger Use Metal Scavenger (e.g., Silica-Thiol) check1->scavenger Yes success Success: Low Pd Levels check1->success No check2 Pd still high? scavenger->check2 screen Screen different scavengers & optimize conditions check2->screen Yes check2->success No recrystallize Recrystallize Product screen->recrystallize fail Consult Specialist screen->fail recrystallize->success

Caption: Troubleshooting decision tree for palladium removal.

References

Technical Support Center: Suzuki Reactions with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-rich boronic acids. The following questions and answers address common issues and offer systematic approaches to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-rich boronic acid is resulting in low to no yield of the desired product. What are the primary factors I should investigate?

A1: Low or no yield in a Suzuki reaction with electron-rich boronic acids can stem from several sources. A systematic check of the following is recommended:

  • Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1][2]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to ensure your solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity: Verify the purity of your aryl halide and boronic acid. Electron-rich boronic acids can be prone to degradation over time.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or product.[1]

Q2: I am observing a significant amount of protodeboronation, where the boronic acid is replaced by a hydrogen atom. How can I minimize this side reaction?

A2: Protodeboronation is a common and often problematic side reaction, particularly with electron-rich boronic acids.[1][3] This occurs when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Here are several strategies to mitigate this issue:

  • Use a Milder Base: Strong bases, especially in aqueous media, can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to weaker inorganic bases such as K₂CO₃ or KF.[1][4]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous (water-free) conditions can significantly reduce or eliminate protodeboronation.[1]

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5][6][7]

  • Reaction Temperature: Lowering the reaction temperature may help to suppress protodeboronation, although this may also decrease the rate of the desired coupling reaction.

Below is a diagram illustrating the decision-making process for addressing protodeboronation.

G A Significant Protodeboronation Observed B Switch to Milder Base (e.g., K2CO3, KF) A->B C Implement Anhydrous Conditions A->C D Use Boronic Ester Derivative A->D E Problem Resolved? B->E C->E D->E F Reaction Optimized E->F Yes G Consider Alternative Catalytic System E->G No G A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)Ln-X B->C D Transmetalation (Ar'-B(OH)2) C->D E Ar-Pd(II)Ln-Ar' D->E H Side Reactions D->H F Reductive Elimination E->F F->A G Ar-Ar' F->G I Protodeboronation (Ar'-H) H->I J Homocoupling (Ar'-Ar') H->J

References

Technical Support Center: Improving Reproducibility of Suzuki Couplings with Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during these challenging transformations.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you navigate experimental challenges and improve reaction outcomes.

Issue 1: Low to No Product Yield

Q: My Suzuki reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is resulting in low or no product. What are the primary factors I should investigate?

A: Low conversion in sterically demanding Suzuki couplings is a frequent challenge. The steric bulk around the reaction sites impedes key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] A systematic approach to troubleshooting should focus on the catalyst system, base, solvent, and reaction temperature.

  • Evaluate the Catalyst System (Palladium Precursor & Ligand): This is the most critical component for success. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[2]

    • Recommendation: Switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for the oxidative addition of the hindered aryl halide and accelerate the final reductive elimination step.[1][2] Modern, air- and moisture-stable precatalysts that generate the active Pd(0) species efficiently are also highly recommended.[3]

  • Re-evaluate the Base and Solvent: The choice of base is critical as it activates the boronic acid for the transmetalation step.[1][4]

    • Bases: Potassium phosphate (K₃PO₄), often used as a finely ground powder, is a reliable and effective choice for many hindered couplings.[2][5] For more challenging systems, stronger bases like potassium tert-butoxide (t-BuOK) may be required.[1][6]

    • Solvents: Anhydrous, aprotic solvents such as toluene or dioxane are standard choices.[2][6] If higher temperatures are needed to overcome activation barriers, consider using higher-boiling solvents like xylenes.[2][7]

  • Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy. If the reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), increasing it to 100–140 °C can significantly improve the reaction rate and yield.[2][7] Microwave irradiation can also be a powerful tool to rapidly achieve high temperatures and accelerate the reaction.[6]

Issue 2: Significant Side Product Formation

Q: My reaction is messy. Besides starting materials, I am observing significant homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?

A: The formation of side products points to issues with reagent stability or reaction conditions, particularly the presence of oxygen or protic sources.

  • Minimizing Homocoupling: The dimerization of the boronic acid is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction.[8][9]

    • Troubleshooting:

      • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.[8]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, or using an efficient precatalyst (e.g., Buchwald G3/G4) can minimize the amount of Pd(II) present, which can promote homocoupling.[8][9]

  • Preventing Protodeboronation: The replacement of the C-B bond with a C-H bond is a common degradation pathway for boronic acids, especially under aqueous basic conditions.

    • Troubleshooting:

      • Use Stabilized Boronic Acid Surrogates: Boronic acids are prone to degradation; using more stable derivatives can dramatically improve reproducibility.[8][9] Consider using:

        • Boronate Esters (e.g., Pinacol Esters): More stable than the corresponding acids, they slowly release the boronic acid under reaction conditions, minimizing its concentration and subsequent degradation.[8][9]

        • Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are resistant to protodeboronation.[8]

        • MIDA Boronates: Exceptionally stable derivatives that can be used for sequential couplings.[8][9]

        • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly.[8][10]

Frequently Asked Questions (FAQs)

Q1: Which specific ligands are recommended for coupling substrates with increasing steric hindrance?

A1: Ligand choice is paramount. For progressively more hindered substrates, more specialized and bulky ligands are required. Standard ligands are often insufficient for even di-ortho-substituted substrates.

Table 1: Ligand Selection Guide for Sterically Hindered Suzuki Couplings

Steric Hindrance Level Recommended Ligand Classes Specific Examples Key Characteristics
Di-ortho-substituted Buchwald Biaryl Phosphines SPhos, XPhos, RuPhos[1][2] Bulky and electron-rich, promoting oxidative addition and reductive elimination.
Tri-ortho-substituted Buchwald Biaryl Phosphines, N-Heterocyclic Carbenes (NHCs) XPhos, RuPhos, PEPPSI-type catalysts[3][6] Offer high stability and activity, effective for more demanding couplings.

| Tetra-ortho-substituted | Specialized/Proprietary Ligands | BI-DIME, AntPhos[7][11][12] | Designed specifically to facilitate couplings between extremely hindered fragments. |

Q2: How do I select the optimal base and solvent combination for my hindered coupling?

A2: The base and solvent work in concert. A common pitfall is using a base that is not strong enough or has poor solubility in the chosen solvent.

Table 2: Recommended Base and Solvent Combinations for Hindered Couplings

Base Common Solvents Temperature Range (°C) Notes
K₃PO₄ Toluene, Dioxane, THF[1][2][13] 80 - 110 A versatile and widely used base. Use as a fine powder. A small amount of water can sometimes be beneficial.[1][5]
Cs₂CO₃ Dioxane, Toluene[1] 80 - 110 A strong inorganic base, often effective when others fail.
t-BuOK Dioxane, Toluene[1][6] 60 - 100 A very strong base suitable for particularly challenging or unreactive substrates.

| KF | Dioxane[14] | 80 - 100 | A milder base that can be effective, especially with base-sensitive functional groups. |

Q3: My boronic acid seems to be unstable. What are my options?

A3: Boronic acid instability is a major source of irreproducibility. Protecting the boronic acid as a more stable derivative is the best strategy.

Boronic_Acid_Stabilization cluster_main Boronic Acid Stabilization Strategies cluster_derivatives Stable Derivatives Boronic_Acid R-B(OH)₂ (Potentially Unstable) Pinacol Pinacol Ester Boronic_Acid->Pinacol Protection MIDA MIDA Boronate Boronic_Acid->MIDA Protection BF3K Potassium Trifluoroborate (R-BF₃K) Boronic_Acid->BF3K Conversion DEA Diethanolamine Adduct Boronic_Acid->DEA Complexation

Caption: Strategies to stabilize boronic acids for improved reproducibility.

Experimental Protocols & Workflows

Protocol 1: General Procedure for a Hindered Suzuki Coupling

This protocol provides a general guideline for coupling a hindered aryl bromide with a hindered boronic acid using a Buchwald-type ligand. Optimization for specific substrates is likely required.

  • Materials:

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3 precatalyst)

    • Bulky phosphine ligand (e.g., SPhos, XPhos)

    • Base (e.g., K₃PO₄, finely ground)

    • Hindered aryl bromide (1.0 equiv)

    • Hindered boronic acid or ester (1.5 equiv)

    • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

    • Schlenk flask or sealed reaction vial and inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol % Pd) and the bulky phosphine ligand (e.g., 2-4 mol % ligand).[1][13]

    • Add the solid reagents: the hindered aryl bromide (1.0 equiv), the hindered boronic acid/ester (1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).[1][13]

    • Evacuate and backfill the flask with inert gas (repeat 3 times).

    • Add the anhydrous, degassed solvent via syringe (to a typical concentration of 0.1-0.2 M).

    • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100-110 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagrams and Workflows

Visual aids to understand the catalytic cycle and troubleshooting logic.

Suzuki_Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)₂ (Base Activated) PdII_Biaryl L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[15]

Troubleshooting_Workflow Start Low Yield in Hindered Suzuki Coupling CheckReagents 1. Check Reagent Quality - Degas solvents? - Boronic acid stable? - Active catalyst? Start->CheckReagents OptimizeCatalyst 2. Optimize Catalyst System - Switch to bulky ligand? (e.g., XPhos, SPhos) - Use modern precatalyst? CheckReagents->OptimizeCatalyst Reagents OK OptimizeConditions 3. Optimize Base/Solvent - Use stronger base? (e.g., K₃PO₄, t-BuOK) - Anhydrous solvent? OptimizeCatalyst->OptimizeConditions Still low yield IncreaseTemp 4. Increase Temperature - Raise to 100-140 °C? - Consider microwave? OptimizeConditions->IncreaseTemp Still low yield Success Success! IncreaseTemp->Success Improved Yield

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

scale-up challenges for Suzuki reactions involving (3-Bromo-2,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting of scale-up Suzuki-Miyaura coupling reactions involving (3-Bromo-2,5-dimethylphenyl)boronic acid. Given the steric hindrance of this reagent, this guide offers strategies to overcome common issues and optimize reaction conditions.

Troubleshooting Guides

Problem: Low or No Product Yield

Low or non-existent yields in Suzuki couplings with this compound are frequently encountered, especially during scale-up. The primary culprits are often related to the inherent steric hindrance of the boronic acid, which can impede key steps in the catalytic cycle.

Initial Checks & Solutions:

  • Catalyst and Ligand Selection: Standard palladium catalysts may be ineffective. The steric bulk from the ortho- and meta-methyl groups on the boronic acid requires specialized ligands to facilitate the reaction.

    • Recommendation: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a reactive palladium(0) species and accelerate both oxidative addition and reductive elimination.[1]

  • Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.

    • Recommendation: Use a moderately strong to strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary. The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.

  • Solvent Selection: The solvent must be appropriate for the reaction temperature and ensure the solubility of all components.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water, are commonly used. The ideal solvent system should be determined empirically.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates.

    • Recommendation: Increase the reaction temperature. For sterically hindered substrates, temperatures between 80-110 °C are common.

Problem: Significant Formation of Side Products

The presence of impurities can complicate purification and reduce the overall yield of the desired product. Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeboronation.

Mitigation Strategies:

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often promoted by the presence of oxygen.

    • Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Thoroughly degas all solvents and reagents before use.

  • Protodeboronation: This is the cleavage of the C-B bond, resulting in the formation of 1-bromo-2,5-dimethylbenzene from the boronic acid. This side reaction is more prevalent with electron-rich boronic acids and under harsh basic conditions.

    • Recommendation:

      • Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

      • Consider using boronic esters (e.g., pinacol esters) which can be more stable under reaction conditions.

      • Stabilize the boronic acid by forming a diethanolamine adduct, which can be used directly in the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for Suzuki reactions?

A1: The steric hindrance caused by the two methyl groups ortho and meta to the boronic acid functional group makes it a challenging substrate. This steric bulk can slow down crucial steps in the Suzuki catalytic cycle, namely transmetalation and reductive elimination, leading to lower yields and requiring more forcing reaction conditions.

Q2: My reaction works on a small scale, but fails upon scale-up. What should I investigate first?

A2: Scale-up issues often stem from mass and heat transfer limitations. Ensure efficient stirring to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and catalyst decomposition. Also, re-evaluate your degassing procedure, as larger volumes of solvent are more difficult to render oxygen-free.

Q3: How can I monitor the progress of my Suzuki reaction?

A3: Reaction progress can be monitored by several analytical techniques, including Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] NMR spectroscopy can also be a powerful tool for quantitative analysis of the reaction mixture over time.[3]

Q4: What are some common impurities I should look for during analysis?

A4: Besides unreacted starting materials, common impurities include the homocoupled product of the boronic acid (2,2',5,5'-tetramethyl-3,3'-dibromobiphenyl), the protodeboronated product (1-bromo-2,5-dimethylbenzene), and potentially byproducts from the decomposition of the catalyst or ligands.

Data Presentation

The following table summarizes representative conditions for Suzuki couplings involving sterically hindered substrates. Note that optimal conditions for this compound may vary and should be determined experimentally.

Aryl HalideBoronic Acid/DerivativeCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
1-Bromo-2,6-dimethylbenzene2-Isopropylphenylboronic acidPd(OAc)₂ / BI-DIMEK₃PO₄Toluene11094
2-Chlorotoluene2,4,6-Trimethylphenylboronic acidHFTPhos-Pd G3 (0.05 mol%)K₂CO₃iPrOH/H₂O6095
4-Bromoanisole4-Formylphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O8092

This data is illustrative and based on couplings with structurally similar hindered reagents.[1]

Experimental Protocols

General Protocol for a Small-Scale Test Reaction

This protocol provides a starting point for optimizing the Suzuki coupling of this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1, 0.1-0.5 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for Stabilization of Boronic Acid with Diethanolamine

  • Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A precipitate will form. Stir the resulting slurry for 10-15 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This adduct can be used directly in Suzuki coupling reactions.[1]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) X- B(OH)2- Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid Base Base Ar'-B(OH)2->Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_catalyst Is the catalyst/ligand appropriate for a hindered substrate? start->check_catalyst change_catalyst Use bulky, electron-rich ligands (e.g., XPhos, SPhos) check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger base (e.g., K3PO4, Cs2CO3) check_base->change_base No check_temp Is the reaction temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (e.g., 80-110 °C) check_temp->increase_temp No check_side_reactions Are side products (homocoupling, protodeboronation) observed? check_temp->check_side_reactions Yes increase_temp->check_side_reactions mitigate_side_reactions Ensure inert atmosphere; consider milder base or boronic ester check_side_reactions->mitigate_side_reactions Yes success Improved Yield check_side_reactions->success No mitigate_side_reactions->success

References

Validation & Comparative

A Researcher's Guide to the Comparative Reactivity of Substituted Phenylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The efficiency of this palladium-catalyzed reaction is highly dependent on the nature of the coupling partners, particularly the phenylboronic acid. This guide provides an objective comparison of the reactivity of substituted phenylboronic acids, supported by experimental data, to aid in reaction optimization and catalyst selection.

The reactivity of a substituted phenylboronic acid in the Suzuki coupling is primarily influenced by two key factors: the electronic properties and the steric hindrance imposed by the substituents on the phenyl ring. These factors predominantly affect the transmetalation step of the catalytic cycle, which is often the rate-determining step.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three main steps: oxidative addition of an aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[1][2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_aryl_halide Ar-Pd(II)L2-X pd0->pd2_aryl_halide Oxidative Addition (Ar-X) pd2_aryl_boronate Ar-Pd(II)L2-Ar' pd2_aryl_halide->pd2_aryl_boronate Transmetalation (Ar'-B(OH)2) pd2_aryl_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_aryl_boronate->product caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Data

The electronic nature of the substituent on the phenylboronic acid has a significant impact on the reaction yield. Electron-donating groups (EDGs) generally increase the nucleophilicity of the aryl group, facilitating the transmetalation step and leading to higher yields. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity, which can slow down the reaction.[3]

Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium center, thereby reducing the reaction rate and overall yield.[4]

The following table summarizes experimental data from various studies, comparing the yields of Suzuki coupling reactions with differently substituted phenylboronic acids. It is important to note that direct comparison can be challenging as reaction conditions vary between studies.

Phenylboronic Acid SubstituentSubstituent TypeAryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-MethoxyElectron-Donating (EDG)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[4]
4-MethylElectron-Donating (EDG)BromobenzenePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O1002492
Unsubstituted (Phenyl)NeutralBromobenzenePd(PPh₃)₄K₂CO₃Dioxane/H₂O1002488
4-FluoroElectron-Withdrawing (EWG)BromobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100485
3-NitroElectron-Withdrawing (EWG)4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001278[4]
4-NitroElectron-Withdrawing (EWG)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[4]
2-MethylSterically HinderedBromobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001275[4]
2,4,6-Trimethyl (Mesityl)Sterically HinderedIodobenzenePd(PPh₃)₄Ba(OH)₂DME/H₂O80499
2-NitroSterically Hindered & EWG4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1102435[4]

Experimental Protocols

A generalized experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Reaction Setup: - Add aryl halide, phenylboronic acid, catalyst, ligand, and base to a flask. - Seal and create an inert atmosphere (N₂ or Ar). start->setup solvent Add degassed solvent(s). setup->solvent reaction Heat the reaction mixture with vigorous stirring. solvent->reaction monitor Monitor reaction progress (TLC, GC-MS). reaction->monitor workup Work-up: - Cool the reaction. - Quench with water. - Extract with an organic solvent. monitor->workup Reaction Complete purify Purification: - Dry the organic layer. - Concentrate the solvent. - Purify by column chromatography. workup->purify end End purify->end

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent(s) (e.g., Toluene and Water)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure: [5]

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, palladium catalyst, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

A Comparative Guide to (3-Bromo-2,5-dimethylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (3-Bromo-2,5-dimethylphenyl)boronic acid with other boronic acids in the context of Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate boronic acid is critical for the successful synthesis of complex biaryl compounds, which are pivotal in pharmaceutical and materials science. This document summarizes key performance indicators, presents detailed experimental protocols, and visualizes essential concepts to aid in your research and development endeavors.

Executive Summary

This compound is a valuable building block in organic synthesis, particularly for the construction of sterically hindered and polysubstituted biaryl scaffolds. Its performance in Suzuki-Miyaura cross-coupling reactions is influenced by a combination of steric and electronic factors. The presence of two methyl groups ortho and meta to the boronic acid moiety, along with a bromine atom, imparts unique reactivity compared to simpler phenylboronic acids. This guide will delve into these differences, supported by experimental data, to provide a framework for selecting the optimal boronic acid for your specific synthetic target.

Factors Influencing Boronic Acid Reactivity in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the structure of the boronic acid. Three primary factors dictate its reactivity:

  • Electronic Effects: The electronic nature of the substituents on the phenyl ring can significantly impact the transmetalation step of the catalytic cycle. Electron-donating groups (EDGs) generally increase the nucleophilicity of the organic group, accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.

  • Steric Hindrance: Bulky substituents, particularly in the ortho position to the boronic acid, can impede the approach of the palladium catalyst, thereby slowing down the reaction. However, the use of specialized ligands and reaction conditions can often overcome this steric hindrance. The synthesis of sterically crowded biaryls often necessitates carefully optimized protocols.[1]

  • Stability: The stability of the boronic acid itself is crucial. Protodeboronation, the cleavage of the C-B bond, is a common side reaction that can be influenced by the reaction conditions and the inherent stability of the boronic acid. Some boronic acids are more prone to decomposition, which can be mitigated by using their corresponding boronate esters (e.g., pinacol esters).[2]

The interplay of these factors determines the overall efficiency and yield of the Suzuki-Miyaura coupling.

Comparative Performance Data

The following tables provide a comparative overview of the performance of this compound and other representative boronic acids in Suzuki-Miyaura cross-coupling reactions. It is important to note that the reaction conditions are not identical across all examples, and thus the data should be interpreted as a guide to relative reactivity rather than a direct quantitative comparison.

Table 1: Comparison of this compound with other Polysubstituted and Sterically Hindered Boronic Acids

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 2-Bromobenzoic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene10012-24High (not specified)[3]
2,5-Dimethylphenylboronic acid2-Bromobenzoic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene10012-24High (not specified)[3]
2,4,6-Trimethylphenylboronic acid2-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene1001892N/A
2-Isopropylphenylboronic acid1-Bromo-2-nitrobenzenePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001685N/A
2,6-Dimethylphenylboronic acid1-Bromo-4-tert-butylbenzenePd(OAc)₂ / DavePhosK₃PO₄Toluene1102478N/A

Table 2: Comparison of Boronic Acids with Varying Electronic Properties

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Methoxyphenylboronic acid (EDG)4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80295N/A
Phenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80392N/A
4-Trifluoromethylphenylboronic acid (EWG)4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80588N/A
4-Nitrophenylboronic acid (EWG)1-Bromo-4-nitrobenzenePd(OAc)₂ / SPhosK₂CO₃Toluene1001275N/A
3-Formylphenylboronic acid (EWG)1-Bromo-3-methoxybenzenePdCl₂(dppf)K₂CO₃DMF901681N/A

Experimental Protocols

A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for specific substrates and reaction scales. The synthesis of sterically hindered biaryls, such as those derived from this compound, often requires the use of specialized phosphine ligands to achieve high yields.[3]

Representative Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

  • Anhydrous potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst/ligand mixture to the reaction flask.

  • Add enough anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oadd Oxidative Addition pd0->oadd pd2 R¹-Pd(II)L₂-X pd0->pd2 oadd->pd2 trans Transmetalation pd2->trans pd2r2 R¹-Pd(II)L₂-R² pd2->pd2r2 trans->pd2r2 pd2r2->pd0 redel Reductive Elimination pd2r2->redel redel->pd0 product R¹-R² redel->product aryl_halide R¹-X aryl_halide->oadd boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronic_acid + OH⁻ boronate->trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Base start->reagents catalyst Add Catalyst and Ligand reagents->catalyst solvent Add Solvent and Degas catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Workup: Quench, Extract, Wash, Dry monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Stille Coupling: A Robust Alternative for Sterically Hindered Substrates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the formation of carbon-carbon (C-C) bonds is a cornerstone of molecular synthesis. While numerous palladium-catalyzed cross-coupling reactions have been developed for this purpose, the synthesis of sterically congested molecules, such as those with multiple ortho-substituents on an aromatic ring, remains a significant challenge. In this context, the Stille coupling often emerges as a powerful and reliable alternative to more commonly employed methods like the Suzuki-Miyaura coupling.

This guide provides an objective comparison of the Stille coupling with other key cross-coupling reactions—namely the Suzuki-Miyaura and Negishi couplings—for the synthesis of sterically hindered biaryls and other challenging substrates. The comparison is supported by experimental data, detailed protocols for key reactions, and visual diagrams to elucidate reaction mechanisms and experimental workflows.

Performance Comparison: Stille Coupling vs. Alternatives

The choice of a cross-coupling method for hindered substrates is often a trade-off between reaction efficiency, functional group tolerance, and the toxicity of the reagents. The Stille coupling, which utilizes organotin reagents, frequently provides superior yields for sterically demanding substrates where other methods may falter.[1][2]

One of the primary advantages of the Stille coupling is the stability and high functional group tolerance of the organostannane reagents, which are generally stable to air and moisture.[3][4] This robustness allows for its application in the synthesis of complex molecules with a wide array of functional groups.[5] However, the high toxicity of organotin compounds is a significant drawback that necessitates careful handling and purification procedures to remove tin byproducts.[1][6]

In contrast, the Suzuki-Miyaura coupling, which employs generally less toxic and more environmentally benign organoboron reagents, is often the first choice for many applications.[1] However, the Suzuki coupling can be sensitive to steric hindrance, and the boronic acids can be prone to protodeboronation under the basic reaction conditions.[1][7] For substrates with significant steric bulk or those containing functional groups that are sensitive to strong bases, the Stille coupling can offer a more consistent and higher-yielding pathway.[2]

The Negishi coupling, utilizing organozinc reagents, is another powerful alternative that often exhibits high reactivity and excellent functional group tolerance under mild, neutral conditions.[8] Organozinc reagents are more reactive than both organostannanes and organoboranes, which can lead to faster reaction times.[1] However, they are also highly sensitive to air and moisture, requiring stringent anhydrous and oxygen-free reaction conditions.[8]

The following table summarizes a head-to-head comparison of yields for the Stille and Suzuki couplings with a variety of aryl bromides, including sterically hindered examples.

Aryl BromideStille Coupling Yield (%)Suzuki Coupling Yield (%)Reference
4-Bromoanisole (electron-rich)9095[2]
4-Bromotoluene9291[1]
1-Bromo-4-nitrobenzene (electron-deficient)8980[2]
4-Bromobenzaldehyde9139[1]
1-Bromo-2-isopropylbenzene (hindered) 86 60 [2]
1-Bromo-2-mesitylbenzene (highly hindered) 57 Low (not reported)[1]
2-Bromothiophene (heterocycle)9466[1]
3-Bromothiophene (heterocycle)9057[1]

As the data indicates, the Stille coupling consistently delivers high yields, particularly with sterically hindered substrates and those containing coordinating functional groups like aldehydes, where the Suzuki coupling performance can be significantly diminished.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in complex organic synthesis. Below are representative procedures for the Stille, Suzuki, and Negishi couplings of hindered aryl bromides.

Stille Coupling of a Hindered Aryl Bromide with CuI Additive

This protocol describes the coupling of a sterically hindered vinylstannane, a common scenario where the addition of a copper(I) salt can significantly improve reaction efficiency.[9]

Procedure:

  • A mixture of LiCl (6.02 mmol) and Pd(PPh₃)₄ (0.099 mmol) in THF (8 mL) is stirred under a nitrogen atmosphere for 15 minutes.

  • CuI (0.71 mmol) is added in one portion, and the resulting dark brown solution is saturated with carbon monoxide (1 atm) for 20 minutes.

  • A solution of the hindered vinylstannane (2.55 mmol) and the enol triflate (1.98 mmol) in THF (8 mL) is added via cannula.

  • The reaction mixture is saturated with carbon monoxide (1 atm) for an additional 20 minutes.

  • The mixture is heated to 65 °C under a static pressure of carbon monoxide until the enol triflate is consumed as monitored by TLC (24–72 h).

  • Upon completion, the reaction is worked up by dilution with an organic solvent, washing with aqueous KF to precipitate tin byproducts, filtration, and purification by column chromatography.[9]

Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This general procedure is suitable for the coupling of sterically hindered aryl bromides with arylboronic acids at elevated temperatures.

Procedure:

  • A flame-dried Schlenk flask is charged with the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.01 mol%), a suitable phosphine ligand (e.g., SPhos, 0.03 mol%), and K₃PO₄·H₂O (3.0 equiv).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous dioxane is added via syringe, and the reaction mixture is stirred at 100 °C until the starting material is consumed, as monitored by GC or TLC.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Negishi Coupling for the Synthesis of a Hindered Biaryl

This modified procedure is designed for the efficient preparation of sterically hindered biaryls.[10]

Procedure:

  • An oven-dried, resealable Schlenk tube containing a magnetic stir bar is capped with a rubber septum and evacuated and backfilled with argon (repeated three times).

  • The phosphine ligand (e.g., SPhos) and the palladium source (e.g., Pd(OAc)₂) are added, followed by the aryl halide.

  • NMP (1.0 mL) is used to rinse the walls of the tube.

  • The septum is replaced with a Teflon screwcap, and the Schlenk tube is sealed.

  • In a separate flask, the organozinc reagent is prepared by treating the corresponding aryl halide with n-BuLi followed by ZnCl₂.

  • The freshly prepared organozinc solution is then transferred to the Schlenk tube containing the catalyst and aryl halide.

  • The reaction mixture is placed in a preheated oil bath at 100 °C and stirred until the aryl halide is completely consumed, as monitored by GC analysis.

  • The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • The residue is purified by column chromatography.[10]

Reaction Mechanisms and Experimental Workflow

The catalytic cycles of the Stille, Suzuki, and Negishi couplings share fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.

Stille_Coupling_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 R¹-Pd(II)L₂-R² transmetalation->diorgano_pd2 organostannane R²-SnR₃ organostannane->transmetalation reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R¹-R² reductive_elimination->product

Catalytic cycle of the Stille coupling reaction.

The selection of an appropriate cross-coupling reaction for a hindered substrate depends on several factors. The following workflow provides a logical decision-making process.

Coupling_Decision_Workflow decision decision start Hindered Substrate for C-C Coupling check_functional_groups Substrate has sensitive functional groups? start->check_functional_groups check_toxicity Toxicity of reagents a major concern? check_functional_groups->check_toxicity No stille Consider Stille Coupling check_functional_groups->stille Yes suzuki Consider Suzuki Coupling check_toxicity->suzuki No negishi Consider Negishi Coupling check_toxicity->negishi Yes check_air_sensitivity Strict anhydrous/anaerobic conditions feasible? check_air_sensitivity->suzuki No check_air_sensitivity->negishi Yes stille->check_air_sensitivity

Decision workflow for selecting a cross-coupling method.

Conclusion

For the synthesis of sterically hindered molecules, the Stille coupling presents a highly effective and often superior alternative to other common cross-coupling reactions. Its broad functional group tolerance and the stability of its organotin reagents make it particularly well-suited for complex synthetic targets. While the toxicity of organostannanes remains a valid concern, for challenging substrates where other methods provide low yields or fail altogether, the Stille coupling is an indispensable tool in the synthetic chemist's arsenal. Careful consideration of the substrate's steric and electronic properties, as well as the practical aspects of reagent handling and purification, will guide the researcher in selecting the optimal cross-coupling strategy.

References

A Comparative Guide to the Negishi Coupling for the Synthesis of Complex Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

The construction of carbon-carbon (C-C) bonds to form biaryl structures is a cornerstone of modern organic synthesis, particularly in the fields of drug discovery and materials science. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Negishi coupling, which utilizes organozinc reagents, offers a unique combination of high reactivity and exceptional functional group tolerance. This guide provides an objective comparison of the Negishi coupling with other prevalent methods—namely the Suzuki, Stille, and Kumada couplings—for the synthesis of complex biaryls, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Cross-Coupling Reactions

The choice of cross-coupling reaction is often dictated by the specific requirements of the synthesis, including the nature of the substrates, the presence of sensitive functional groups, and considerations of reagent toxicity and availability.

FeatureNegishi CouplingSuzuki CouplingStille CouplingKumada Coupling
Organometallic Reagent Organozinc (R-ZnX)Organoboron (R-B(OR)₂)Organotin (R-SnR'₃)Organomagnesium (R-MgX)
Reactivity HighModerateModerateVery High
Functional Group Tolerance Excellent[1][2]Good[3]Excellent[4][5][6]Poor
Toxicity of Reagents ModerateLowHigh[4][5][7]Low
Reaction Conditions Mild, neutralRequires baseNeutralAnhydrous, inert
Substrate Scope Broad (sp, sp², sp³)[8]Broad (primarily sp²)BroadLimited by functional groups
Byproduct Removal Generally straightforwardGenerally easy (water-soluble)Often difficult[4][5]Straightforward

Performance in the Synthesis of Complex Biaryls: A Data-Driven Comparison

The true utility of a cross-coupling reaction is demonstrated in its application to challenging substrates, such as those that are sterically hindered or contain sensitive functional groups.

Synthesis of Sterically Hindered Biaryls

The synthesis of biaryls with substituents at the ortho positions is a significant challenge due to steric hindrance. The Negishi coupling often excels in these demanding applications.

Table 1: Comparison of Negishi and Suzuki Couplings for the Synthesis of a Tetra-ortho-Substituted Biaryl [9]

EntryCoupling ReactionCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)er
1NegishiPd₂(dba)₃ / BOP-THF25187885:15
2SuzukiPd(OAc)₂ / BOPK₃PO₄Toluene100188095:5

BOP = P-chiral dihydrobenzooxaphosphole ligand. Data from a study on asymmetric synthesis.

In this example, both Negishi and Suzuki couplings were effective in producing the sterically demanding tetra-ortho-substituted biaryl. The Suzuki coupling provided a higher enantiomeric ratio (er), while the Negishi coupling proceeded at a significantly lower temperature.[9]

Functional Group Tolerance

A key advantage of the Negishi coupling is its compatibility with a wide range of functional groups, owing to the moderate reactivity of organozinc reagents.[1][2]

Table 2: Comparison of Cross-Coupling Methods for the Synthesis of the Indole Alkaloid Hippadine [10]

Coupling ReactionOutcome
KumadaFailed to produce the desired product
NegishiFailed to produce the desired product
StilleLow yield
SuzukiSuccessful, with yields of 67-74%

This case study in the total synthesis of hippadine highlights that for certain complex heterocyclic systems, the Suzuki coupling can be more effective than the Negishi, Stille, and Kumada reactions.[10] The failure of the Negishi coupling in this specific instance underscores that the optimal method is highly substrate-dependent.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for researchers. Below are representative protocols for the Negishi, Suzuki, and Stille couplings for the synthesis of a common biaryl, 2-phenylpyridine.

Protocol 1: Negishi Coupling for the Synthesis of 2-Phenylpyridine

This protocol describes the reaction of 2-bromopyridine with a phenylzinc reagent.

Materials:

  • 2-Bromopyridine

  • Phenylzinc chloride (commercially available or prepared in situ)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ (2-5 mol%).

  • Add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF.

  • Slowly add a solution of phenylzinc chloride (1.1-1.5 equivalents) in THF to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-Phenylpyridine[11]

This protocol outlines the reaction of 2-bromopyridine with phenylboronic acid.

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄) or another suitable base

  • 1,4-Dioxane and water

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromopyridine (1.0 equivalent), phenylboronic acid (1.5 equivalents), K₃PO₄ (2.0 equivalents), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (this is typically repeated three times).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Seal the tube and heat the reaction mixture to 80-110 °C, with stirring, until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Stille Coupling for the Synthesis of 2-Phenylpyridine[4][12]

This protocol describes the reaction of 2-bromopyridine with tributyl(phenyl)stannane.

Materials:

  • 2-Bromopyridine

  • Tributyl(phenyl)stannane

  • Pd(PPh₃)₄

  • Anhydrous toluene or DMF

  • Optional: Copper(I) iodide (CuI) or lithium chloride (LiCl) as an additive

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 2-bromopyridine (1.0 equivalent) and tributyl(phenyl)stannane (1.1-1.2 equivalents) in anhydrous toluene or DMF.

  • Add Pd(PPh₃)₄ (1-5 mol%) and, if desired, a catalytic amount of CuI or a stoichiometric amount of LiCl.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF), which will cause the formation of a precipitate.

  • Filter the mixture through celite, wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Negishi coupling and a general workflow for selecting a cross-coupling reaction.

Negishi_Catalytic_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-X) R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 Transmetalation (R'-ZnX) R-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination (R-R') Decision_Workflow start Define Biaryl Target steric_hindrance Sterically Hindered? start->steric_hindrance functional_groups Sensitive Functional Groups? steric_hindrance->functional_groups Yes steric_hindrance->functional_groups No negishi Consider Negishi steric_hindrance->negishi toxicity Toxicity a Concern? functional_groups->toxicity Yes functional_groups->negishi kumada Consider Kumada (with caution) functional_groups->kumada No toxicity->negishi suzuki Consider Suzuki toxicity->suzuki Yes stille Consider Stille toxicity->stille No

References

A Researcher's Guide to the Validation of Cross-Coupling Product Structures by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the unambiguous structural validation of newly synthesized molecules is a critical and indispensable step. In the realm of carbon-carbon and carbon-heteroatom bond formation, cross-coupling reactions stand as a cornerstone of modern organic synthesis. However, the potential for isomeric products, unreacted starting materials, and catalyst-derived impurities necessitates a robust analytical methodology for product verification. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled level of structural detail, making it the gold standard for the validation of cross-coupling products.

This guide provides a comparative overview of various NMR techniques for the structural elucidation of cross-coupling products, complete with experimental data interpretation and detailed protocols.

Comparative Analysis of NMR Techniques for Structure Validation

The successful validation of a cross-coupling product often relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each technique provides unique and complementary information, and their judicious application can resolve even complex structural challenges.

NMR TechniqueInformation ProvidedStrengths for Cross-Coupling AnalysisLimitations
¹H NMR Provides information on the chemical environment, number, and connectivity of protons.[1][2]- Rapid assessment of reaction conversion. - Straightforward identification of major products and unreacted starting materials. - Crucial for determining isomeric ratios through integration of distinct signals.- Signal overlap in complex molecules can hinder interpretation. - Does not directly provide information about the carbon skeleton.
¹³C NMR Reveals the number of unique carbon atoms and their chemical environments.[1]- Confirms the presence of all carbon atoms in the desired product. - Distinguishes between isomers with different carbon frameworks. - DEPT experiments can differentiate between CH, CH₂, and CH₃ groups.[1]- Lower sensitivity compared to ¹H NMR, requiring longer acquisition times or more concentrated samples. - Does not provide direct information on proton-carbon connectivity.
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other, typically through two or three bonds.[3][4][5]- Establishes proton-proton connectivity, aiding in the assignment of complex spin systems in aromatic and aliphatic regions. - Helps to trace the carbon skeleton indirectly by following proton coupling networks.- Does not directly show connections between protons and carbons. - Can be complex to interpret in cases of extensive signal overlap.
HSQC (Heteronuclear Single Quantum Coherence) Correlates each proton signal with the signal of the carbon atom to which it is directly attached.[4][5]- Unambiguously assigns protons to their corresponding carbons. - Simplifies the assignment of both ¹H and ¹³C spectra, especially in congested regions.- Only shows one-bond correlations, providing no information about connectivity to quaternary carbons or other non-protonated atoms.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are separated by two or three bonds.[4][5]- Establishes long-range connectivity, crucial for identifying the points of connection formed during the cross-coupling reaction. - Essential for assigning quaternary carbons.- Can sometimes show weak or no correlations for certain long-range couplings. - Interpretation can be complex, and artifacts may be present.
NOESY (Nuclear Overhauser Effect Spectroscopy) Reveals correlations between protons that are close in space, regardless of their bonding connectivity.- Provides information about the three-dimensional structure and stereochemistry of the product. - Can help to distinguish between regioisomers where through-bond connectivity is ambiguous.- The intensity of NOE signals is distance-dependent and can be weak. - Requires careful interpretation to distinguish between true NOEs and artifacts.

Distinguishing Isomers: A Common Challenge in Cross-Coupling Reactions

A frequent challenge in the analysis of cross-coupling reactions is the potential formation of isomers. NMR spectroscopy provides powerful tools to differentiate between these closely related structures.

Regioisomers: The point of coupling can vary, leading to different regioisomers. For instance, in a Suzuki coupling between a substituted aryl halide and an arylboronic acid, coupling could occur at different positions on the aromatic rings. HMBC is invaluable in these cases, as long-range correlations between protons on one ring and carbons on the other will definitively establish the point of connection.

Geometric Isomers (E/Z): For cross-coupling reactions that form double bonds, such as the Heck reaction, the resulting product can exist as E or Z isomers. The magnitude of the vicinal coupling constant (³JHH) between the vinylic protons is a reliable indicator of stereochemistry. Generally, trans protons exhibit a larger coupling constant (typically 12-18 Hz) compared to cis protons (typically 6-12 Hz).[5][6][7]

Experimental Protocols

1. Sample Preparation:

A standard protocol for preparing a sample for NMR analysis of a cross-coupling product is as follows:

  • Purification: Ensure the product is purified by a suitable method (e.g., column chromatography, recrystallization) to remove unreacted starting materials, catalysts, and byproducts.

  • Massing: Accurately weigh approximately 5-10 mg of the purified product.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: For quantitative analysis (qNMR), add a known amount of an internal standard.

2. NMR Data Acquisition:

The following are general guidelines for acquiring high-quality NMR data for structure validation. Specific parameters may need to be optimized based on the spectrometer and the sample.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Ensure sufficient spectral width to cover all expected proton signals (typically -2 to 12 ppm).

    • Use an adequate number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals to determine the relative ratios of protons.

  • ¹³C NMR:

    • Acquire a standard 1D carbon spectrum, often with proton decoupling.

    • Use a wider spectral width (typically 0 to 220 ppm).

    • A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Consider running DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • These experiments are typically run using standard pulse programs available on modern NMR spectrometers.

    • The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio of the 2D spectrum. These parameters should be adjusted based on the sample concentration and the desired level of detail.

    • For HMBC, the long-range coupling delay should be optimized to observe the desired 2- and 3-bond correlations (a typical value is around 8 Hz).

    • For NOESY, the mixing time should be optimized to allow for the buildup of NOE signals without significant spin diffusion (typical values range from 300 to 800 ms).

Visualization of the Validation Workflow

The logical flow of experiments for validating a cross-coupling product can be visualized as follows:

G Workflow for NMR-Based Structure Validation of Cross-Coupling Products cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis (if needed) cluster_interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR Purity Assess Purity & Conversion H1_NMR->Purity Connectivity Establish Connectivity H1_NMR->Connectivity C13_NMR ¹³C NMR & DEPT C13_NMR->Connectivity COSY COSY COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity Isomers Distinguish Isomers HMBC->Isomers NOESY NOESY (optional) Stereochem Determine Stereochemistry NOESY->Stereochem Purity->COSY Ambiguous signals? Connectivity->COSY Connectivity->HSQC Connectivity->HMBC Final_Structure Confirm Final Structure Connectivity->Final_Structure Isomers->NOESY Stereochemistry unclear? Isomers->Final_Structure Stereochem->Final_Structure

Caption: A typical workflow for validating cross-coupling products using NMR.

Logical Relationships in Isomer Differentiation

The decision-making process for distinguishing between different types of isomers using NMR can be illustrated as follows:

G Decision Tree for Isomer Differentiation by NMR cluster_regio Regioisomers cluster_geo Geometric Isomers (E/Z) Start Isomeric Mixture Suspected HMBC_analysis Analyze HMBC for long-range C-H correlations Start->HMBC_analysis Different connectivity? J_coupling Measure ³JHH coupling constants in ¹H NMR Start->J_coupling Different spatial arrangement around a double bond? Regio_Confirm Confirm Connectivity HMBC_analysis->Regio_Confirm NOESY_analysis Analyze NOESY for through-space correlations J_coupling->NOESY_analysis Coupling ambiguous? Geo_Confirm Confirm Stereochemistry J_coupling->Geo_Confirm NOESY_analysis->Geo_Confirm

Caption: A decision tree for differentiating isomers using NMR techniques.

By systematically applying a combination of 1D and 2D NMR techniques, researchers can confidently and accurately determine the structure of their cross-coupling products, ensuring the integrity of their synthetic work and paving the way for further research and development.

References

Navigating Steric Mountains: A Computational Guide to Transition States in Hindered Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly for biaryl structures found in pharmaceuticals, agrochemicals, and advanced materials. However, when substrates are sterically hindered—especially those with multiple substituents in the ortho positions—the reaction efficiency can plummet. Overcoming these steric challenges often requires a careful selection of ligands and reaction conditions. This guide provides a comparative analysis of computational studies that delve into the transition states of these demanding reactions, offering insights for researchers, scientists, and drug development professionals to rationalize catalyst performance and guide future development.

The Catalytic Gauntlet: Understanding the Suzuki-Miyaura Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are: oxidative addition of an organohalide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. For hindered substrates, any of these steps can become the rate-determining bottleneck. Computational analysis, primarily using Density Functional Theory (DFT), has become an indispensable tool for mapping the energy profiles of these steps and understanding the geometry and stability of their transition states.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_product Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L_n) Ar'-B(OR)2 Ar'-B(OR)₂ Ar'-B(OR)2->Ar-Pd(II)-Ar'(L_n) Base Base Base->Ar-Pd(II)-Ar'(L_n) Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of Ligands: A Computational Comparison

The choice of phosphine ligand is critical for facilitating the coupling of hindered substrates. Bulky, electron-rich ligands, such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., SPhos, XPhos), are known to promote the key steps of oxidative addition and reductive elimination.[1][2] DFT studies allow for a quantitative comparison of how different ligands affect the activation energies of the transition states for a given reaction.

Below is a summary of calculated activation energies for key steps in Suzuki-Miyaura coupling reactions from various computational studies. It is important to note that direct comparison between different studies is challenging due to variations in model systems, DFT functionals, and basis sets.

Reaction StepSystem / LigandCalculated Activation Energy (kcal/mol)Rate-Determining Step?Reference / Computational Method
Oxidative AdditionAryl Sulfamate + Phenylboronic Acid / XPhos 25.5Yes[3] / DFT (unspecified)
TransmetalationBromobenzene + Phenylboronic Acid / Pd-Zeolite 36.8Yes[4][5] / M06-L
TransmetalationBromobenzene + Phenylboronate Anion / Pd-Zeolite 30.5Yes[4] / M06-L
Reductive EliminationBromobenzene + Phenylboronic Acid / Pd-Zeolite 14.4No[4][5] / M06-L

These data illustrate that for different catalytic systems, any of the primary steps can be rate-limiting. For instance, in the coupling of aryl sulfamates with the XPhos ligand, oxidative addition presents the highest barrier.[3] In contrast, for the coupling of bromobenzene on a Pd-zeolite catalyst, transmetalation is the rate-determining step, and its energy barrier is significantly influenced by the form of the boronic acid (neutral vs. boronate anion).[4][5]

A Closer Look at the Transition State: Geometry and Ligand Effects

Beyond energetics, computational studies provide crucial information about the geometry of transition states. For sterically hindered couplings, the distance between the two coupling carbon atoms in the reductive elimination transition state and the dihedral angles of the biaryl system are of particular interest.

A typical computational workflow for analyzing these reactions involves several key stages, from initial molecular mechanics conformational searches to high-level DFT calculations to locate and verify transition states.

Computational_Workflow cluster_workflow Typical DFT Workflow for Transition State Analysis A 1. Structure Generation (Reactants, Intermediates) B 2. Conformational Search (Molecular Mechanics) A->B C 3. Geometry Optimization (Low-level DFT) B->C D 4. Transition State Search (e.g., QST2/3, Berny) C->D E 5. Frequency Calculation (Verify TS with one imaginary frequency) D->E F 6. IRC Calculation (Confirm reaction path) E->F G 7. Single-Point Energy (High-level DFT with solvation) E->G If correct F->G H 8. Thermodynamic Analysis (Gibbs Free Energy Barriers) G->H

Caption: A generalized workflow for the computational analysis of reaction mechanisms.

Studies on the synthesis of tetra-ortho-substituted biaryls have shown that the steric bulk of phosphine ligands is crucial. For example, computational analysis of arsa-Buchwald ligands (arsenic analogs of Buchwald ligands) suggests that the longer arsenic-palladium bond facilitates the transmetalation step for hindered substrates.[6] Similarly, newly designed atropisomeric phosphine ligands with a C-N chiral axis have been shown through DFT to accommodate bulky substrates by enabling flexible coordination of the palladium center, thereby lowering the energy of the catalytic cycle.[7][8]

Experimental and Computational Protocols

To ensure the reliability and reproducibility of computational and experimental results, detailed methodologies are essential.

Representative Computational Protocol

A common approach for modeling Suzuki-Miyaura reactions involves the following steps:

  • Geometry Optimization: Initial geometries of reactants, intermediates, and products are optimized using a DFT functional, such as B3LYP or M06, with a basis set like LANL2DZ for palladium and 6-31G(d) for other atoms.[9][10]

  • Transition State (TS) Search: Transition state structures are located using methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or the Berny algorithm.

  • Frequency Calculations: To verify the nature of the stationary points, frequency calculations are performed at the same level of theory. A true minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency.

  • Intrinsic Reaction Coordinate (IRC): IRC calculations are often performed to confirm that the located transition state connects the correct reactant and product states.

  • Solvation Modeling: To account for solvent effects, single-point energy calculations are performed on the gas-phase optimized geometries using a higher-level basis set (e.g., 6-311+G(d,p)) and a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model.[9]

  • Energy Calculation: Gibbs free energies are calculated from the electronic energies and thermal corrections obtained from the frequency calculations. The activation energy (ΔG‡) is then determined as the difference in free energy between the transition state and the preceding intermediate or reactants.

Representative Experimental Protocol for a Hindered Coupling

The following is a general procedure for the Suzuki-Miyaura coupling to form a di-ortho-substituted biaryl, often used as a benchmark reaction for new ligands.[2]

  • Catalyst Preparation: An oven-dried vial is charged with a palladium source (e.g., Pd(OAc)₂, 1-2 mol %), the phosphine ligand (e.g., SPhos, 2-4 mol %), and a magnetic stir bar. The vial is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Reaction Setup: A solvent (e.g., toluene or 2-propanol) is added, followed by the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Reaction Execution: The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 80-110 °C) for a set time (e.g., 2-24 hours).

  • Workup and Analysis: Upon completion, the reaction is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and filtered. The filtrate is concentrated, and the residue is purified by flash column chromatography. The product yield is determined after isolation, and purity is assessed by techniques like NMR and GC-MS.

Conclusion

Computational analysis of transition states provides invaluable, atom-level insights into the mechanisms of sterically hindered Suzuki-Miyaura couplings. DFT studies have consistently highlighted the crucial role of ligand sterics and electronics in overcoming the high activation barriers associated with hindered substrates. By comparing the energy profiles and transition state geometries for different catalytic systems, researchers can make more informed decisions in catalyst design and reaction optimization. As computational methods continue to increase in accuracy and efficiency, their predictive power will further accelerate the development of synthetic methodologies for constructing even the most challenging molecular architectures.

References

A Comparative Guide to the Kinetics of Suzuki Coupling with Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The electronic nature of the substituents on the arylboronic acid partner significantly influences the reaction kinetics, impacting reaction rates and overall efficiency. This guide provides a comparative analysis of the kinetic performance of various substituted arylboronic acids in the Suzuki coupling reaction, supported by experimental data and detailed methodologies for kinetic analysis.

The Influence of Substituents on Reaction Kinetics

The rate of the Suzuki-Miyaura coupling is largely dictated by the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst. The electronic properties of the substituents on the arylboronic acid play a crucial role in this step.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced nucleophilicity of the aryl group generally accelerates the transmetalation step, leading to faster reaction rates.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and trifluoromethyl (-CF₃) decrease the electron density of the arylboronic acid. This reduction in nucleophilicity can slow down the transmetalation process, resulting in slower reaction rates.[1]

Comparative Kinetic Data

While exact rate constants are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature), the following table provides illustrative relative initial rates for the Suzuki coupling of various substituted arylboronic acids with an aryl halide. This data is based on the general principles of Suzuki-Miyaura reaction kinetics and serves as a comparative guide.

Arylboronic Acid Substitute (para-position)Substituent TypeIllustrative Relative Initial Rate
-OCH₃Electron-Donating~7.0
-CH₃Electron-Donating~6.0
-HNeutral~5.0
-ClElectron-Withdrawing~4.0
-CF₃Electron-Withdrawing~3.0
-NO₂Electron-Withdrawing~2.0

Note: These values are for comparative purposes only and actual rates will vary.

Experimental Protocols for Kinetic Studies

Accurate determination of kinetic parameters requires careful experimental design and monitoring. Common techniques for monitoring the progress of a Suzuki coupling reaction include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

General Experimental Setup for Kinetic Monitoring

A typical experimental setup involves assembling the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] The reaction is then heated to the desired temperature, and aliquots are withdrawn at specific time intervals. These aliquots are quenched to stop the reaction and then analyzed to determine the concentration of reactants and products over time.

Kinetic Analysis using GC-MS
  • Reaction Quenching: At predetermined time points, an aliquot of the reaction mixture is withdrawn and immediately quenched, for example, by adding a cold solution of a suitable quenching agent.

  • Sample Preparation: An internal standard is added to the quenched aliquot to allow for accurate quantification. The sample is then diluted with a suitable solvent.

  • GC-MS Analysis: The prepared sample is injected into the GC-MS. The instrument separates the components of the mixture, and the mass spectrometer provides identification and quantification of each component.

  • Data Analysis: The concentration of the product and remaining starting materials are determined by comparing their peak areas to that of the internal standard. Plotting concentration versus time allows for the determination of the reaction rate and order.[4]

Kinetic Analysis using in-situ NMR Spectroscopy
  • Reaction Setup: The reaction is set up directly in an NMR tube under an inert atmosphere.

  • Data Acquisition: The NMR tube is placed in the spectrometer, which is pre-heated to the reaction temperature. Spectra are acquired at regular intervals throughout the course of the reaction.

  • Data Analysis: The disappearance of reactant signals and the appearance of product signals are monitored and integrated. The relative integrals provide a measure of the concentration of each species over time, from which kinetic parameters can be derived.[2]

Visualizing the Suzuki Coupling Reaction

To better understand the process, the following diagrams illustrate the catalytic cycle and a general workflow for kinetic studies.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Arylboronic Acid, Catalyst, Ligand, Base) glassware Prepare Dry Glassware under Inert Atmosphere reagents->glassware solvent Degas Solvent glassware->solvent setup Assemble Reaction and Add Solvent solvent->setup heating Heat to Desired Temperature setup->heating sampling Withdraw Aliquots at Timed Intervals heating->sampling quench Quench Reaction sampling->quench analysis Analyze by GC-MS or NMR quench->analysis kinetics Determine Concentrations and Calculate Rate Constants analysis->kinetics

Caption: A general experimental workflow for kinetic analysis of Suzuki coupling.

References

The Crucial Role of Ligands in Overcoming Steric Hindrance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. However, the synthesis of sterically congested molecules, a common challenge in drug discovery and materials science, often pushes the boundaries of standard catalytic systems. The efficiency of these transformations is critically dependent on the choice of ligand coordinating to the palladium center. This guide provides a comparative assessment of various palladium ligands for hindered Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data and detailed protocols to aid researchers in navigating this complex chemical space.

The Challenge of Steric Hindrance

Steric hindrance arises when bulky groups near the reaction centers of the coupling partners impede the necessary bond-forming steps within the catalytic cycle. This can lead to slow reaction rates, low yields, and the formation of undesired byproducts. The key to overcoming these challenges lies in the rational design and selection of ligands that can stabilize the palladium catalyst, promote efficient oxidative addition and reductive elimination, and accommodate bulky substrates. Generally, ligands that are both electron-rich and sterically demanding have proven most effective.

Suzuki-Miyaura Coupling: Forging C-C Bonds in Crowded Environments

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. When dealing with ortho-substituted aryl halides and boronic acids, the steric clash can be significant. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family, have emerged as the gold standard for these challenging transformations.

Comparative Performance of Ligands for Hindered Suzuki-Miyaura Coupling

LigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
SPhos2-Chloro-1,3,5-triisopropylbenzenePhenylboronic acidK₃PO₄Toluene/H₂O10095[1]
RuPhos2-Bromo-1,3-diisopropylbenzene2,6-Dimethylphenylboronic acidK₂CO₃1,4-Dioxane/H₂O10087[2]
XPhos2-Chlorotoluene2,4,6-Trimethylphenylboronic acidK₃PO₄1,4-Dioxane10099[3]
(t-Bu)PCy₂2,6-DimethylchlorobenzenePhenylboronic acidK₃PO₄Toluene11092[4]
Acenaphthoimidazolylidene2-Bromo-1,3,5-triisopropylbenzeneMesitylboronic acidt-BuOKDioxane80>99[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using RuPhos

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Palladium(II) acetate (Pd(OAc)₂)

    • RuPhos ligand

    • Potassium carbonate (K₂CO₃), finely ground

    • Hindered aryl bromide (e.g., 2-bromo-1,3-diisopropylbenzene)

    • Hindered boronic acid (e.g., 2,6-dimethylphenylboronic acid)

    • Anhydrous 1,4-dioxane and water (degassed)

  • Procedure:

    • In a nitrogen-filled glovebox, a reaction vial is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₂CO₃ (3.0 mmol, 3.0 equiv.).

    • The hindered aryl bromide (1.0 mmol, 1.0 equiv.) and hindered boronic acid (1.5 mmol, 1.5 equiv.) are added to the vial.

    • A degassed 4:1 mixture of 1,4-dioxane:water (5 mL) is added.

    • The vial is sealed and heated to 100 °C with vigorous stirring for 12-24 hours.

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Pd(II)(X)L->Ar-Pd(II)(Ar')L Transmetalation (Ar'B(OR)2, Base) Ar-Pd(II)(Ar')L->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L->Ar-Ar'

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Navigating Steric Crowding in C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. When coupling sterically demanding amines or aryl halides, the choice of ligand is paramount to achieving high yields. Both bulky phosphine ligands and N-heterocyclic carbene (NHC) ligands have demonstrated remarkable efficacy.

Comparative Performance of Ligands for Hindered Buchwald-Hartwig Amination

LigandAryl HalideAmineBaseSolventTemp (°C)Yield (%)Reference
BrettPhos2-Chloro-1,3,5-triisopropylbenzene2,6-DiisopropylanilineNaOt-BuToluene11094[5]
RuPhos2-ChlorotolueneAnilineNaOt-BuToluene10098[6]
tBuXPhos2-Bromo-1,3-dimethylbenzeneAdamantylamineNaOt-Bu1,4-Dioxane8092[7]
IPr*2-ChlorotolueneMorpholineKOtAmTolueneRT97[8]
Carbazolyl-P,N-Ligand2-Chloro-1,3,5-triisopropylbenzene2,6-DiisopropylanilineNaOt-BuToluene11096[9]

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Chloride with a Hindered Amine using BrettPhos

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • [(allyl)PdCl]₂

    • BrettPhos

    • Sodium tert-butoxide (NaOt-Bu)

    • Hindered aryl chloride (e.g., 2-chloro-1,3,5-triisopropylbenzene)

    • Hindered amine (e.g., 2,6-diisopropylaniline)

    • Anhydrous toluene (degassed)

  • Procedure:

    • In a nitrogen-filled glovebox, a reaction vial is charged with [(allyl)PdCl]₂ (0.01 mmol, 1 mol% Pd), BrettPhos (0.024 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).

    • The hindered aryl chloride (1.0 mmol, 1.0 equiv.) and hindered amine (1.2 mmol, 1.2 equiv.) are added to the vial.

    • Anhydrous, degassed toluene (5 mL) is added.

    • The vial is sealed and heated to 110 °C with vigorous stirring for 18-24 hours.

    • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a short plug of silica gel.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Buchwald_Hartwig_Cycle cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L]X [Ar-Pd(II)(NHR'R'')L]X Ar-Pd(II)(X)L->[Ar-Pd(II)(NHR'R'')L]X Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L]X->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R''

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation with Bulky Partners

The Sonogashira coupling, which forms a bond between an aryl halide and a terminal alkyne, can be challenging with sterically hindered substrates. The traditional copper co-catalyst can sometimes be omitted, and the choice of ligand on the palladium center becomes even more critical in these "copper-free" conditions. N-Heterocyclic carbene (NHC) ligands have shown promise in promoting these difficult couplings.

Comparative Performance of Ligands for Hindered Sonogashira Coupling

LigandAryl HalideAlkyneBaseSolventTemp (°C)Yield (%)Reference
PPh₃4-Iodo-1,2-dimethylbenzene1-HeptyneDIPEADMF8088[10]
N-carbamoyl-NHC2-BromotoluenePhenylacetyleneCs₂CO₃DMFRT95[11]
None (ligandless)2-FluorotoluenePhenylacetyleneLiHMDSTHF11099[12]
P(t-Bu)₃3-BromothiophenePhenylacetyleneDABCOTHFRT85[13]

Experimental Protocol: Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide with a Terminal Alkyne using an NHC Ligand

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Pd(OAc)₂

    • N-carbamoyl imidazolium salt (NHC precursor)

    • Cesium carbonate (Cs₂CO₃)

    • Hindered aryl bromide (e.g., 2-bromotoluene)

    • Terminal alkyne (e.g., phenylacetylene)

    • Anhydrous DMF (degassed)

  • Procedure:

    • A reaction flask is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), the N-carbamoyl imidazolium salt (0.024 mmol, 2.4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

    • The flask is evacuated and backfilled with nitrogen three times.

    • Anhydrous, degassed DMF (5 mL) is added, followed by the hindered aryl bromide (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • The reaction is quenched with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

    • The residue is purified by column chromatography to afford the desired product.

Sonogashira_Cycle cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L Ar-Pd(II)(C≡CR)L Ar-Pd(II)(X)L->Ar-Pd(II)(C≡CR)L Alkyne Complexation & Deprotonation (HC≡CR, Base) Ar-Pd(II)(C≡CR)L->Pd(0)L Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L->Ar-C≡CR

Catalytic cycle for the copper-free Sonogashira coupling.

High-Throughput Screening for Ligand Optimization

Identifying the optimal ligand and reaction conditions for a specific hindered coupling can be a time-consuming process. High-throughput screening (HTS) techniques offer a powerful solution by enabling the rapid and parallel evaluation of a large number of catalysts and conditions.

HTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate_Stock Prepare Substrate Stock Solutions Reaction_Setup Add Substrate Stocks to Reaction Plate Substrate_Stock->Reaction_Setup Ligand_Plate Dispense Ligand Library into Microtiter Plate Catalyst_Plate Dispense Palladium Precursor & Base into Plate Ligand_Plate->Catalyst_Plate Catalyst_Plate->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Quench Quench Reactions Incubation->Quench Analysis Analyze by LC-MS or GC-MS Quench->Analysis Data_Processing Process Data to Determine Yields Analysis->Data_Processing

Workflow for high-throughput screening of palladium ligands.

Conclusion

The successful execution of palladium-catalyzed cross-coupling reactions with sterically hindered substrates is a testament to the power of ligand design. Bulky, electron-rich phosphines and N-heterocyclic carbenes have proven to be particularly effective in overcoming the steric barriers inherent in these challenging transformations. By carefully selecting the appropriate ligand and optimizing reaction conditions, often aided by high-throughput screening, researchers can efficiently synthesize complex, sterically congested molecules that are crucial for advancing the fields of medicine and materials science. This guide provides a starting point for navigating the diverse and ever-expanding landscape of palladium ligands for hindered couplings.

References

Boronic Acids vs. Boronate Esters: A Comparative Guide for Challenging Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice between employing a boronic acid or its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of their performance, particularly in challenging coupling scenarios, supported by experimental data and detailed protocols.

The Stability vs. Reactivity Trade-Off

The central consideration when choosing between a boronic acid and a boronate ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive and often result in faster reaction times in Suzuki-Miyaura couplings.[1][2] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2]

However, this reactivity is counterbalanced by lower stability. Boronic acids, especially certain heteroaryl, vinyl, and cyclopropyl derivatives, are susceptible to decomposition pathways such as protodeboronation (loss of the boron group) and oxidation, which can diminish their shelf-life and decrease reaction yields.[1][2][3]

Conversely, boronate esters, such as the commonly used pinacol and N-methyliminodiacetic acid (MIDA) esters, offer significantly enhanced stability.[1][3] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods, making them advantageous for multi-step syntheses.[1][2]

Performance in Challenging Couplings

In "challenging" couplings—those involving sterically hindered substrates, unstable coupling partners, or complex molecular architectures—the superior stability of boronate esters often translates to higher and more reproducible yields.

Sterically Hindered Couplings: While boronic acids can be effective, their propensity to form bulky, inactive trimeric anhydrides (boroxines) can be a drawback. Boronate esters, being monomeric, can sometimes offer more consistent performance, although the reaction rates may be slower.

Coupling of Unstable Boronic Acids: For substrates where the corresponding boronic acid is inherently unstable (e.g., 2-heterocyclic, vinyl, and cyclopropyl derivatives), boronate esters are the reagents of choice.[3] MIDA boronates, in particular, have emerged as a powerful solution. They are exceptionally stable and can release the active boronic acid slowly in situ under the reaction conditions, minimizing decomposition and side reactions.[3][4]

Data Presentation: Comparative Yields

The following table summarizes representative data from the literature, comparing the performance of boronic acids and their corresponding boronate esters in challenging Suzuki-Miyaura couplings.

EntryAryl HalideBoron ReagentCatalyst / LigandBaseSolventTime (h)Yield (%)Ref
14-Chloroacetophenone2-Thiopheneboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O6<5 (decomposition)[3]
24-Chloroacetophenone2-Thiophene MIDA BoronatePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O695[3]
32-ChloropyridinePhenylboronic AcidPd₂(dba)₃ / XPhosK₂CO₃DMF/IPA468[3]
42-ChloropyridinePhenyl MIDA BoronatePd₂(dba)₃ / XPhosK₂CO₃DMF/IPA491[3]

This table illustrates the significant advantage of using MIDA boronates for couplings involving unstable 2-heterocyclic boronic acids.

Experimental Protocols and Workflows

The choice of boron reagent directly impacts the experimental workflow.

Generalized Experimental Protocol for a Challenging Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv) OR Boronate Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, DMF)

  • Water (often used as a co-solvent, especially for boronic acids)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube or pressure flask) equipped with a magnetic stir bar, add the aryl halide, the boron reagent (boronic acid or boronate ester), and the base.

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst and ligand.

  • Add the degassed solvent(s) via syringe. If using a boronate ester, particularly a MIDA boronate, the reaction may be run under anhydrous conditions initially, with the base promoting slow hydrolysis.[5] For many boronic acids and pinacol esters, an aqueous solution of the base is added.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: Boronate esters, being more stable, are generally more compatible with standard silica gel chromatography than many boronic acids.[1][6]

Visualizing the Workflow and Decision Process

To better understand the reaction and the reagent selection process, the following diagrams are provided.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Boron Reagents Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂) PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Base RedElim Reductive Elimination RedElim->Pd0 R¹-R² BoronicAcid Boronic Acid R²-B(OH)₂ BoronicAcid->Transmetal Active Species BoronateEster Boronate Ester R²-B(OR)₂ BoronateEster->BoronicAcid Hydrolysis (often in situ)

Caption: Suzuki-Miyaura catalytic cycle showing the entry of boron reagents.

Protodeboronation BoronicAcid Boronic Acid R-B(OH)₂ SideProduct Side Product R-H BoronicAcid->SideProduct Protodeboronation (Decomposition) Suzuki Suzuki Coupling BoronicAcid->Suzuki Solvent {Solvent/H₂O} DesiredProduct Desired Product R-R¹ Suzuki->DesiredProduct

Caption: Protodeboronation: a common side reaction with unstable boronic acids.

Reagent_Choice Start Start: Need for Suzuki Coupling CheckStability Is the required boronic acid stable? Start->CheckStability UseBA Use Boronic Acid (Faster Reaction) CheckStability->UseBA Yes UseBE Use Boronate Ester (e.g., Pinacol, MIDA) CheckStability->UseBE No CheckComplexity Is this a multi-step synthesis or require high purity? UseBA->CheckComplexity CheckComplexity->UseBA No CheckComplexity->UseBE Yes

Caption: Decision tree for selecting between a boronic acid and a boronate ester.

Conclusion

The selection between a boronic acid and a boronate ester is dictated by the specific demands of the synthetic challenge.

  • Choose a boronic acid when:

    • Maximizing the reaction rate is the primary goal.

    • The boronic acid is known to be stable and can be used shortly after preparation or has been stored under strictly inert conditions.

    • Potential side reactions from instability can be minimized through careful control of reaction conditions.

  • Choose a boronate ester (e.g., pinacol, MIDA) when:

    • Stability, ease of handling, purification, and long-term storage are critical.[2]

    • The corresponding boronic acid is unstable (e.g., certain heteroaromatics).[3]

    • High purity of the starting material is essential for the success of subsequent steps.

    • The reaction is part of an automated workflow where reagent stability is paramount.[2]

Ultimately, the superior stability and handling characteristics of boronate esters, particularly MIDA boronates, often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[2][6]

References

Safety Operating Guide

Proper Disposal of (3-Bromo-2,5-dimethylphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for specialized reagents such as (3-Bromo-2,5-dimethylphenyl)boronic acid is paramount. This guide provides essential safety and logistical information, offering a clear, step-by-step plan for its disposal to ensure the protection of personnel and the environment.

This compound, like other boronic acid derivatives, should be managed as hazardous waste.[1] It is crucial to prevent its release into the environment by avoiding disposal in regular trash or down the drain.[1][2]

Immediate Safety and Handling

Personal Protective Equipment (PPE):

Proper PPE is mandatory when handling this compound and its waste. The following table summarizes the recommended protective gear.[1][2]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving may be considered.
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be conducted systematically to ensure safety and compliance with regulations.

Waste Segregation and Collection
  • Designated Waste Containers : Use separate, sealable containers for solid and liquid waste that are clearly labeled.[1]

  • Labeling : All waste containers must be marked as "Hazardous Waste" and include the full chemical name: "this compound".[1]

Solid Waste Disposal
  • Contaminated Materials : Items such as gloves, bench paper, and weighing boats that have come into contact with the chemical should be collected in a designated solid hazardous waste container.[5]

  • Bulk Compound : Unused or expired this compound should be disposed of in its original container or a securely sealed waste container.

Liquid Waste Disposal
  • Solutions : All solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Rinsate : Any solvent used to rinse glassware or equipment that was in contact with the chemical must also be collected as liquid hazardous waste.[4]

  • pH Adjustment : The pH of the collected liquid waste should be maintained between 6 and 9 if required by your institution's waste management guidelines.[6]

Decontamination of Empty Containers
  • Triple Rinsing : To ensure the safety of support staff and proper disposal of the container, empty containers must be decontaminated. This is achieved by rinsing the container three times with a suitable solvent (e.g., acetone or ethanol) in which the compound is soluble.[4]

  • Rinsate Collection : The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[4]

  • Final Container Disposal : After triple rinsing and allowing the container to air dry in a well-ventilated area, deface the original label. The decontaminated container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.[4]

Waste Storage and Pickup
  • Storage : Store sealed and labeled waste containers in a designated satellite accumulation area.[1]

  • Pickup : Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste by a licensed chemical destruction plant or through controlled incineration.[2][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

cluster_generation Waste Generation cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_container Container Decontamination cluster_final Final Disposal start This compound Waste is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_container Empty Container? start->is_container solid_waste Contaminated Solids (gloves, paper, etc.) is_solid->solid_waste Yes liquid_waste Solutions & Rinsate is_liquid->liquid_waste Yes triple_rinse Triple rinse with appropriate solvent is_container->triple_rinse Yes package_solid Package in sealed, labeled hazardous waste container for solids solid_waste->package_solid storage Store in designated Satellite Accumulation Area package_solid->storage collect_liquid Collect in sealed, labeled hazardous waste container for liquids liquid_waste->collect_liquid collect_liquid->storage collect_rinsate Collect all rinsate as liquid hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of clean, dry container in appropriate lab recycling collect_rinsate->dispose_container pickup Arrange for pickup by Institutional EHS storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-Bromo-2,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (3-Bromo-2,5-dimethylphenyl)boronic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2][3]Protects eyes from dust particles and potential splashes of the chemical.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][2][3]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[1][3]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1][4]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[1][3]Minimizes the risk of respiratory tract irritation from dust particles.[1][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

    • The work area should be clean and free of clutter.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical :

    • Keep the container of this compound tightly closed when not in use.[1][5]

    • Avoid generating dust when transferring the solid.[1][3] Use appropriate tools, such as a spatula, for transfers.

    • If heating the compound, do so in a well-ventilated area or fume hood.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][5]

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE as hazardous waste.[1][3]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Collection :

    • Collect all solid waste, including any unused material and contaminated items (e.g., gloves, wipes), in a clearly labeled, sealed container for hazardous waste.

    • Collect liquid waste, if any, in a separate, appropriately labeled hazardous waste container.

  • Waste Disposal :

    • Dispose of all waste through a licensed chemical waste disposal company.

    • Do not dispose of this compound or its containers in the regular trash or down the drain.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_transfer Carefully Transfer Chemical prep_area->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surface handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe finish End cleanup_ppe->finish End of Process

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.